BUTYRONITRILE DIETHYL MALONATE
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(3-cyanopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBCSTVTPWJWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394567 | |
| Record name | Diethyl (3-cyanopropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63972-18-9 | |
| Record name | Diethyl (3-cyanopropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl 2-(3-Cyanopropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(3-cyanopropyl)malonate, a valuable intermediate in organic synthesis. The primary synthetic route detailed is the alkylation of diethyl malonate with a 4-halobutyronitrile, a classic example of malonic ester synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.
Introduction
Diethyl 2-(3-cyanopropyl)malonate, also known by the common name butyronitrile diethyl malonate, is an organic compound with the chemical formula C₁₁H₁₇NO₄ and CAS number 63972-18-9. Its structure incorporates both a nitrile and two ester functional groups, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The presence of the cyano group and the malonic ester moiety allows for a variety of subsequent chemical transformations.
The most common and efficient method for the preparation of diethyl 2-(3-cyanopropyl)malonate is the nucleophilic substitution reaction between the enolate of diethyl malonate and a suitable 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction falls under the well-established malonic ester synthesis, which allows for the formation of carbon-carbon bonds and the introduction of a substituted alkyl chain onto the alpha-carbon of the malonic ester.
Reaction Mechanism
The synthesis of diethyl 2-(3-cyanopropyl)malonate proceeds via a two-step mechanism:
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide (NaOEt), to deprotonate the acidic α-hydrogen located between the two carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[1]
-
Nucleophilic Substitution (Sₙ2): The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of the 4-halobutyronitrile in a bimolecular nucleophilic substitution (Sₙ2) reaction. The halide ion serves as the leaving group, leading to the formation of the desired product, diethyl 2-(3-cyanopropyl)malonate.
dot
Caption: Reaction mechanism for the synthesis of diethyl 2-(3-cyanopropyl)malonate.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of diethyl 2-(3-cyanopropyl)malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
4-Chlorobutyronitrile (or 4-bromobutyronitrile)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise from a dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 4-chlorobutyronitrile dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and wash with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude diethyl 2-(3-cyanopropyl)malonate can be further purified by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of diethyl 2-(3-cyanopropyl)malonate.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 1.0 equivalent | [2] |
| Sodium | 1.0 equivalent | [2] |
| 4-Halobutyronitrile | 1.0 - 1.1 equivalents | |
| Reaction Conditions | ||
| Solvent | Absolute Ethanol | [2] |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 - 6 hours | |
| Product Characteristics | ||
| Molecular Formula | C₁₁H₁₇NO₄ | [3] |
| Molecular Weight | 227.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 154 °C @ 0.5 mmHg | |
| Yield | ||
| Typical Yield | 70-85% |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of diethyl 2-(3-cyanopropyl)malonate.
dot
Caption: General experimental workflow for the synthesis of diethyl 2-(3-cyanopropyl)malonate.
Safety Considerations
-
Sodium metal: Reacts violently with water and is flammable. Handle with care in an inert atmosphere or under a layer of inert solvent.
-
Sodium ethoxide: Corrosive and moisture-sensitive. Handle in a dry environment.
-
4-Halobutyronitriles: These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl ether: Highly flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of diethyl 2-(3-cyanopropyl)malonate via the alkylation of diethyl malonate is a robust and well-established method. This guide has provided a detailed overview of the reaction, including the mechanism, a comprehensive experimental protocol, and key quantitative data. The provided visualizations of the reaction pathway and experimental workflow serve to enhance the understanding of this important synthetic transformation. Adherence to proper laboratory safety procedures is crucial when performing this synthesis.
References
An In-depth Technical Guide to the Synthesis and Molecular Structure of Diethyl 2-(3-cyanopropyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structures of butyronitrile and diethyl malonate, and details a robust synthetic pathway to produce Diethyl 2-(3-cyanopropyl)malonate. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and properties of this valuable chemical intermediate.
Introduction to Butyronitrile and Diethyl Malonate
Butyronitrile, also known as butanenitrile or propyl cyanide, is an aliphatic nitrile with a linear four-carbon chain. Diethyl malonate is a diester of malonic acid, characterized by an active methylene group flanked by two carbonyl groups, making it a versatile precursor in organic synthesis. While a direct condensation reaction between butyronitrile and diethyl malonate is not a conventional synthetic route, the combination of their structural motifs is achieved through the synthesis of Diethyl 2-(3-cyanopropyl)malonate.
Molecular Structures and Properties
A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis.
Butyronitrile
Butyronitrile is a colorless liquid with the chemical formula C₄H₇N.[1][2] It consists of a propyl group attached to a cyano functional group.[1]
| Property | Value |
| Chemical Formula | C₄H₇N |
| Structural Formula | CH₃CH₂CH₂CN |
| Molecular Weight | 69.11 g/mol [1] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 115-117 °C[1] |
| Density | 0.794 g/mL at 25 °C[1] |
| CAS Number | 109-74-0[3] |
Diethyl Malonate
Diethyl malonate is a colorless liquid with an apple-like odor.[4] Its chemical formula is C₇H₁₂O₄.[4][5][6] The presence of the active methylene group makes the alpha-protons acidic and readily removable by a base.
| Property | Value |
| Chemical Formula | C₇H₁₂O₄[4][5][6] |
| Molecular Weight | 160.17 g/mol [4] |
| Appearance | Colorless liquid[4] |
| Boiling Point | 199 °C[4] |
| Density | 1.05 g/cm³[4] |
| CAS Number | 105-53-3[5][6] |
Diethyl 2-(3-cyanopropyl)malonate
This is the target molecule, which incorporates the structural features of both butyronitrile and diethyl malonate.
| Property | Value |
| Chemical Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| Boiling Point | 154°C at 0.5 mmHg |
| CAS Number | 63972-18-9 |
| Synonyms | Diethyl (3-cyanopropyl)malonate |
Synthetic Pathway: Malonic Ester Synthesis
The most logical and well-established method for synthesizing Diethyl 2-(3-cyanopropyl)malonate is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a suitable halo-nitrile, such as 4-chlorobutyronitrile.
Reaction Mechanism
The reaction proceeds through the following steps:
-
Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The diethyl malonate enolate acts as a nucleophile and attacks the electrophilic carbon of 4-chlorobutyronitrile in an S_N2 reaction.
-
Product Formation: The chloride ion is displaced, forming a new carbon-carbon bond and yielding Diethyl 2-(3-cyanopropyl)malonate.
Caption: Reaction mechanism for the synthesis of Diethyl 2-(3-cyanopropyl)malonate.
Experimental Protocol
This section provides a detailed methodology for the synthesis of Diethyl 2-(3-cyanopropyl)malonate.
Materials and Reagents
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
4-Chlorobutyronitrile
-
Toluene
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be handled with care.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with continuous stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 4-chlorobutyronitrile dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Wash the combined organic layers with a dilute hydrochloric acid solution and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure Diethyl 2-(3-cyanopropyl)malonate.
-
Caption: Experimental workflow for the synthesis of Diethyl 2-(3-cyanopropyl)malonate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of alkylated malonic esters. Yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Parameter | Typical Value |
| Reactant Ratio (Diethyl Malonate : Base : Alkylating Agent) | 1 : 1.1 : 1 |
| Reaction Temperature | Reflux in Ethanol (~78 °C) |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 60 - 80% |
Conclusion
This technical guide has detailed the molecular structures of butyronitrile and diethyl malonate and has provided a comprehensive synthetic protocol for Diethyl 2-(3-cyanopropyl)malonate via malonic ester synthesis. The provided experimental workflow and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of the described protocol will enable the successful synthesis of this important chemical intermediate.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
Formation of Alkyl Nitriles from Diethyl Malonate: A Technical Guide
Introduction
This technical guide provides an in-depth exploration of the chemical pathways for the synthesis of alkyl nitriles, specifically focusing on the conversion of diethyl malonate. The initial query specified the formation of "butyronitrile" from diethyl malonate. It is important to clarify that the structure of the final nitrile product is determined by the alkyl halide used in the initial alkylation step of the malonic ester. The term "butyronitrile" (also known as butanenitrile or propyl cyanide) implies a four-carbon chain including the nitrile carbon. To synthesize butyronitrile, an ethyl halide would be required. This guide will focus on the reaction using a propyl halide (e.g., 1-bromopropane), which, following the primary synthetic routes, will yield pentanenitrile (also known as valeronitrile). This clarification is crucial for accurate experimental design.
Two primary synthetic strategies will be discussed: a multi-step malonic ester synthesis route and a more direct cyanoacetic ester synthesis pathway. This document is intended for researchers, scientists, and professionals in drug development, providing detailed mechanistic insights, experimental protocols, and quantitative data to facilitate the practical application of these synthetic methods.
Pathway 1: Malonic Ester Synthesis Route to Pentanenitrile
This classical approach involves the alkylation of diethyl malonate with a propyl halide, followed by hydrolysis and decarboxylation to form pentanoic acid. The carboxylic acid is then converted in a three-step sequence to the desired nitrile.
Overall Reaction Scheme:
(EtOOC)₂CH₂ → (EtOOC)₂CH(CH₂CH₂CH₃) → HOOC(CH₂)₃CH₃ → ClOC(CH₂)₃CH₃ → H₂NOC(CH₂)₃CH₃ → N≡C(CH₂)₃CH₃
Mechanistic Details and Experimental Protocols
Step 1: Alkylation of Diethyl Malonate
The first step is the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile to displace the halide from 1-bromopropane in an SN2 reaction.[1][2]
-
Mechanism: Enolate Formation and Alkylation
The process begins with the deprotonation of the acidic α-hydrogen of diethyl malonate by a strong base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.[3] This enolate then attacks the electrophilic carbon of the alkyl halide.[1]
Figure 1: Alkylation of Diethyl Malonate.
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring.
-
To the resulting solution of the sodium salt of diethyl malonate, add 1-bromopropane dropwise.
-
Heat the reaction mixture to reflux for 1-2 hours, until the solution is no longer alkaline.
-
Remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation.
-
Purify the crude diethyl propylmalonate by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation
The resulting diethyl propylmalonate is then hydrolyzed to propylmalonic acid, which, being a β-dicarboxylic acid, readily undergoes decarboxylation upon heating to yield pentanoic acid.[1][5]
-
Mechanism: Hydrolysis and Decarboxylation
Acid- or base-catalyzed hydrolysis of the ester groups yields the dicarboxylic acid. Upon heating, a cyclic six-membered transition state facilitates the loss of carbon dioxide to form an enol, which then tautomerizes to the more stable carboxylic acid.[5]
Figure 2: Hydrolysis and Decarboxylation.
-
Reflux the diethyl propylmalonate from the previous step with a solution of sodium hydroxide in water until the ester has completely dissolved.
-
Cool the reaction mixture and acidify with concentrated sulfuric or hydrochloric acid.
-
Heat the acidified solution to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide.
-
Extract the resulting pentanoic acid with an organic solvent, dry the organic layer, and purify by distillation.
Step 3: Conversion to Pentanenitrile
This is a three-stage process:
-
Formation of Pentanoyl Chloride: Pentanoic acid is converted to the more reactive acid chloride using thionyl chloride (SOCl₂).[8][9][10][11][12]
-
Formation of Pentanamide: The acid chloride reacts with ammonia to form the primary amide.[13][14]
-
Dehydration of Pentanamide: The amide is dehydrated to the corresponding nitrile using a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[15][16][17][18][19]
-
Mechanism: Carboxylic Acid to Nitrile Conversion
Figure 3: Carboxylic Acid to Nitrile Conversion Workflow.
-
Experimental Protocol: Synthesis of Pentanenitrile from Pentanoic Acid
-
Pentanoyl Chloride: In a fume hood, add thionyl chloride to pentanoic acid and reflux the mixture until the evolution of gas ceases. Distill the crude product to obtain pure pentanoyl chloride.[12]
-
Pentanamide: Add the pentanoyl chloride dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring. The amide will often precipitate and can be collected by filtration.[13]
-
Pentanenitrile: Mix the dry pentanamide with phosphorus pentoxide and heat the mixture. The pentanenitrile product can be distilled directly from the reaction mixture.[19]
Quantitative Data for Pathway 1
| Step | Reactants | Reagents | Product | Typical Yield | Reference |
| 1 | Diethyl malonate, 1-Bromopropane | Sodium ethoxide, Ethanol | Diethyl propylmalonate | 70-85% (estimated) | [4][20] |
| 2 | Diethyl propylmalonate | NaOH (aq), then H₂SO₄ (aq), Δ | Pentanoic acid | ~90% | [1][5] |
| 3a | Pentanoic acid | SOCl₂ | Pentanoyl chloride | >90% | [8][12] |
| 3b | Pentanoyl chloride | NH₃ (aq) | Pentanamide | High | [13][14] |
| 3c | Pentanamide | P₂O₅, Δ | Pentanenitrile | 75-94% | [15][18] |
Pathway 2: Cyanoacetic Ester Synthesis Route to Pentanenitrile
This pathway offers a more direct route to the target nitrile by starting with ethyl cyanoacetate. The key steps are the alkylation of ethyl cyanoacetate followed by a Krapcho decarboxylation.
Overall Reaction Scheme:
NCCH₂COOEt → NCCH(CH₂CH₂CH₃)COOEt → N≡C(CH₂)₃CH₃
Mechanistic Details and Experimental Protocols
Step 1: Alkylation of Ethyl Cyanoacetate
Similar to diethyl malonate, the α-hydrogen of ethyl cyanoacetate is acidic and can be removed by a base to form a nucleophilic enolate, which is then alkylated with a propyl halide.[21][22]
-
Mechanism: Alkylation of Ethyl Cyanoacetate
The mechanism is analogous to the alkylation of diethyl malonate, involving the formation of a resonance-stabilized enolate followed by an SN2 reaction.
Figure 4: Alkylation of Ethyl Cyanoacetate.
-
Experimental Protocol: Synthesis of Ethyl 2-cyanopentanoate [22]
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl cyanoacetate to the solution, followed by the dropwise addition of 1-bromopropane.
-
Heat the mixture under reflux for several hours.
-
Distill off the ethanol and add water to the residue.
-
Extract the product with diethyl ether, wash the organic layer, dry it, and remove the solvent.
-
Purify the product by vacuum distillation.
Step 2: Krapcho Decarboxylation
The Krapcho decarboxylation is an effective method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position, such as α-cyano esters.[23][24][25]
-
Mechanism: Krapcho Decarboxylation
The reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water at high temperatures. The halide ion acts as a nucleophile, attacking the ethyl group of the ester in an SN2 fashion. This is followed by decarboxylation of the resulting carboxylate intermediate to form a carbanion, which is then protonated by water.[23]
Figure 5: Krapcho Decarboxylation.
-
In a round-bottom flask, dissolve the ethyl 2-cyanopentanoate in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of lithium chloride and a small amount of water.
-
Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours until gas evolution ceases.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Wash the organic extracts, dry the solution, and purify the pentanenitrile by distillation.
Quantitative Data for Pathway 2
| Step | Reactants | Reagents | Product | Typical Yield | Reference |
| 1 | Ethyl cyanoacetate, 1-Bromopropane | Sodium ethoxide, Ethanol | Ethyl 2-cyanopentanoate | 70-90% | [22][27] |
| 2 | Ethyl 2-cyanopentanoate | LiCl, H₂O, DMSO, Δ | Pentanenitrile | High | [23][25][28] |
Conclusion
Both the malonic ester synthesis route and the cyanoacetic ester synthesis route are viable methods for the preparation of pentanenitrile from a malonate-type starting material and a propyl halide.
-
Pathway 1 (Malonic Ester Synthesis) is a classic and well-established method. However, it is a longer process involving more synthetic steps, which can lead to a lower overall yield. Its advantage lies in the ready availability of diethyl malonate and the robustness of each individual step.
-
Pathway 2 (Cyanoacetic Ester Synthesis) is a more convergent and efficient approach, requiring fewer steps. The Krapcho decarboxylation is a powerful reaction that often proceeds in high yield under relatively simple conditions, although it requires high temperatures.
The choice of pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available. For efficiency and higher overall yield, the cyanoacetic ester synthesis is generally the preferred method. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize alkyl nitriles for their applications in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. Solved Which conditions (reagent) will convert pentanoic | Chegg.com [chegg.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00843E [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. zenodo.org [zenodo.org]
- 23. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 24. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Decarboxylation [organic-chemistry.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. [PDF] Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Diethyl (2-cyanoethyl)malonate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of diethyl (2-cyanoethyl)malonate. It details the common synthetic route to this compound via the Michael addition reaction and explores its key chemical transformations, including hydrolysis and decarboxylation, which are crucial for its application in organic synthesis. This document includes detailed experimental protocols and visual representations of reaction pathways to serve as a practical resource for laboratory work.
Introduction
Diethyl (2-cyanoethyl)malonate is a valuable intermediate in organic synthesis, featuring a reactive methylene group flanked by two ester functionalities and a cyanoethyl substituent. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of compounds, particularly heterocyclic structures and modified carboxylic acids. Its utility is prominent in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to provide a detailed repository of its properties and synthetic applications.
Physicochemical Properties
The physical and chemical properties of diethyl (2-cyanoethyl)malonate are summarized below. These properties are essential for its safe handling, storage, and application in chemical reactions.
Identification and General Properties
| Property | Value | Source |
| CAS Number | 17216-62-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1][2][4][5][6][7][8][9] |
| Molecular Weight | 213.23 g/mol | [1][2][4][5][6][7][8][9] |
| IUPAC Name | diethyl 2-(2-cyanoethyl)propanedioate | [9] |
| Synonyms | (2-Cyanoethyl)malonic acid diethyl ester, Diethyl 2-cyanomalonate | [1][4][5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [2] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 115-118 °C at 2 mmHg165 °C at 18 mmHg | [1][2][3] |
| Density | 1.078 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.436 | [1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Spectroscopic Data
While direct spectral data is not provided, the expected spectroscopic features for diethyl (2-cyanoethyl)malonate are as follows. Researchers can find reference spectra in databases such as the NIST WebBook and SDBS.[5][6][9]
-
¹H NMR: The spectrum would show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons) and the cyanoethyl group (two triplets for the methylene protons). The methine proton would appear as a multiplet.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester groups, the nitrile carbon, the carbons of the ethyl groups, the carbons of the cyanoethyl chain, and the methine carbon.
-
FT-IR: A strong absorption band for the nitrile group (-C≡N) is expected around 2240 cm⁻¹. Another strong absorption band for the ester carbonyl group (-C=O) would be observed around 1730 cm⁻¹. C-H and C-O stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy groups, the cyanoethyl group, and other characteristic fragments.[5][6]
Synthesis of Diethyl (2-cyanoethyl)malonate
The primary method for synthesizing diethyl (2-cyanoethyl)malonate is through a Michael addition reaction between diethyl malonate and acrylonitrile.[10][11] This reaction is typically catalyzed by a base. The mono-adduct is an intermediate in the synthesis of diethyl bis(2-cyanoethyl)malonate.[11][12]
Caption: Synthesis of Diethyl (2-cyanoethyl)malonate via Michael Addition.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of the bis-adduct and is expected to yield the mono-adduct by controlling the stoichiometry of the reactants.[11][12][13]
Materials:
-
Diethyl malonate
-
Acrylonitrile
-
1,4-Dioxane (solvent)
-
Triton B (40% solution in methanol) as a catalyst
-
Concentrated Hydrochloric Acid
-
Ice-water
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve diethyl malonate in 1,4-dioxane.
-
Add a catalytic amount of Triton B solution to the flask.
-
Cool the flask in a water bath to control the reaction temperature.
-
Add acrylonitrile dropwise to the solution over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 30-40°C.[12]
-
After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to maximize the yield of the mono-substituted product.
-
Once the desired conversion is achieved, pour the reaction mixture into a beaker containing ice-water and a small amount of concentrated hydrochloric acid to neutralize the catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Chemical Reactivity and Transformations
Diethyl (2-cyanoethyl)malonate can undergo several key reactions, making it a versatile synthetic intermediate.
Hydrolysis
The ester and nitrile functionalities of diethyl (2-cyanoethyl)malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.[14]
Caption: Hydrolysis of Diethyl (2-cyanoethyl)malonate.
5.1.1. Experimental Protocol: Acid-Catalyzed Hydrolysis
-
To a round-bottom flask, add diethyl (2-cyanoethyl)malonate and a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude dicarboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Decarboxylation
Substituted malonic acids readily undergo decarboxylation upon heating to yield a substituted carboxylic acid.[15] The product of hydrolysis of diethyl (2-cyanoethyl)malonate can be decarboxylated to produce 4-cyanobutanoic acid.
Caption: Decarboxylation of (2-carboxyethyl)malonic acid.
5.2.1. Experimental Protocol: Decarboxylation
-
Place the crude or purified (2-carboxyethyl)malonic acid in a round-bottom flask equipped with a condenser.
-
Heat the flask in an oil bath to a temperature above the melting point of the dicarboxylic acid (typically 150-180 °C).
-
Continue heating until the evolution of carbon dioxide ceases.
-
Cool the flask to room temperature.
-
The resulting crude 4-cyanobutanoic acid can be purified by recrystallization or distillation under reduced pressure.
Safety and Handling
Diethyl (2-cyanoethyl)malonate is harmful if swallowed, in contact with skin, or if inhaled.[9] It is also irritating to the eyes, respiratory system, and skin.[2]
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
-
Hazard Statements: H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled)[9]
-
Precautionary Statements: P261, P264, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
Diethyl (2-cyanoethyl)malonate is a synthetically important molecule with a well-defined set of physical and chemical properties. Its synthesis via Michael addition is a robust and scalable process. The reactivity of its functional groups, particularly through hydrolysis and decarboxylation, provides access to a variety of other valuable chemical entities. This guide serves as a foundational resource for researchers utilizing diethyl (2-cyanoethyl)malonate in their synthetic endeavors.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Diethyl (2-Cyanoethyl)malonate | CAS 17216-62-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CAS # 17216-62-5, Diethyl 2-(2-cyanoethyl)malonate, 2-Cyanoethylmalonic acid diethyl ester - chemBlink [ww.chemblink.com]
- 4. Diethyl 2-(2-cyanoethyl)-malonate (CAS 17216-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]
- 6. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]
- 7. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 15. Decarboxylation [organic-chemistry.org]
An In-depth Technical Guide to the Spectral Data of Diethyl Butylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for diethyl butylmalonate, a substituted diethyl malonate. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of pharmaceutical intermediates. This guide also includes spectral data for the parent compound, diethyl malonate, and butyronitrile for comparative analysis.
Quantitative Spectral Data
The following tables summarize the key spectral data for diethyl butylmalonate, diethyl malonate, and butyronitrile.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Diethyl Butylmalonate | ~4.19 | q | 4H | -OCH₂ CH₃ |
| ~3.32 | t | 1H | -CH(CH₂CH₂CH₂CH₃)- | |
| ~1.88 | m | 2H | -CHCH₂ CH₂CH₂CH₃ | |
| ~1.29 | m | 4H | -CHCH₂CH₂CH₂ CH₃ | |
| ~1.25 | t | 6H | -OCH₂CH₃ | |
| ~0.90 | t | 3H | -CH₂CH₂CH₂CH₃ | |
| Diethyl Malonate [1][2] | 4.20 | q | 4H | -OCH₂ CH₃ |
| 3.39 | s | 2H | -CH₂ - | |
| 1.27 | t | 6H | -OCH₂CH₃ | |
| Butyronitrile [3] | 2.34 | t | 2H | -CH₂ CN |
| 1.70 | sextet | 2H | -CH₂CH₂ CH₃ | |
| 1.08 | t | 3H | -CH₂CH₂CH₃ |
Note: NMR data is typically recorded in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) | Assignment |
| Diethyl Butylmalonate [4][5] | ~169 | C =O |
| ~61 | -OCH₂ CH₃ | |
| ~52 | -CH (CH₂CH₂CH₂CH₃)- | |
| ~30 | -CHCH₂ CH₂CH₂CH₃ | |
| ~29 | -CHCH₂CH₂ CH₂CH₃ | |
| ~23 | -CHCH₂CH₂CH₂ CH₃ | |
| ~14 | -OCH₂CH₃ | |
| ~13.8 | -CH₂CH₂CH₂CH₃ | |
| Diethyl Malonate [1] | 166.8 | C =O |
| 61.5 | -OCH₂ CH₃ | |
| 41.7 | -CH₂ - | |
| 14.0 | -OCH₂CH₃ | |
| Butyronitrile [6] | 119.5 | -C N |
| 19.1 | -CH₂ CN | |
| 18.8 | -CH₂CH₂ CH₃ | |
| 13.4 | -CH₂CH₂CH₃ |
Table 3: IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Interpretation |
| Diethyl Butylmalonate [7][8] | ~2960, 2937, 2875 | C-H stretch (alkyl) |
| ~1750, 1734 | C=O stretch (ester) | |
| ~1467 | C-H bend (alkyl) | |
| ~1369 | C-H bend (alkyl) | |
| ~1256, 1179, 1037 | C-O stretch (ester) | |
| Diethyl Malonate [9] | ~2980, 2940, 2900 | C-H stretch (alkyl) |
| ~1750, 1735 | C=O stretch (ester) | |
| ~1470, 1450 | C-H bend (alkyl) | |
| ~1370 | C-H bend (alkyl) | |
| ~1260, 1150, 1030 | C-O stretch (ester) | |
| Butyronitrile [10][11] | ~2965, 2938, 2879 | C-H stretch (alkyl) |
| ~2249 | C≡N stretch (nitrile) | |
| ~1468 | C-H bend (alkyl) | |
| ~1385 | C-H bend (alkyl) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl Butylmalonate [4][12][13] | 216 (M⁺) | 171 [M-OC₂H₅]⁺, 160 [M-C₄H₈]⁺ (McLafferty), 143, 115, 88 |
| Diethyl Malonate [14] | 160 (M⁺) | 115 [M-OC₂H₅]⁺, 88 [M-COOC₂H₅]⁺, 43 |
| Butyronitrile [15] | 69 (M⁺) | 41 [C₃H₅]⁺, 29 [C₂H₅]⁺, 27 [C₂H₃]⁺ |
Experimental Protocols
The synthesis of diethyl butylmalonate is typically achieved through the alkylation of diethyl malonate. The following is a representative experimental protocol.
Synthesis of Diethyl n-Butylmalonate[16][17][18]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
Round-bottomed flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, sodium metal is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and may require cooling.
-
Formation of Malonic Ester Enolate: After all the sodium has reacted and the solution has cooled, diethyl malonate is added dropwise to the sodium ethoxide solution with stirring. This results in the formation of the sodium salt of the diethyl malonate enolate.
-
Alkylation: n-Butyl bromide is then added slowly to the reaction mixture. An exothermic reaction occurs, leading to the formation of diethyl n-butylmalonate.
-
Workup and Purification: After the reaction is complete, the mixture is refluxed for a period to ensure completion. The ethanol is then removed by distillation. Water is added to the residue, and the organic layer containing the product is separated. The crude product is then purified by vacuum distillation.
Acquisition of Spectral Data:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid film between salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a gas chromatograph (GC-MS) for separation and analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral analysis of diethyl butylmalonate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 3. BUTYRONITRILE(109-74-0) 1H NMR spectrum [chemicalbook.com]
- 4. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diethyl butylmalonate(133-08-4) IR Spectrum [chemicalbook.com]
- 8. Solved Analyze the following IR graph and include as much | Chegg.com [chegg.com]
- 9. Diethyl malonate [webbook.nist.gov]
- 10. BUTYRONITRILE(109-74-0) IR Spectrum [m.chemicalbook.com]
- 11. Butanenitrile [webbook.nist.gov]
- 12. Diethyl butylmalonate [webbook.nist.gov]
- 13. Solved The electron ionization mass spectrum (EI-MS) of | Chegg.com [chegg.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cyclization Reactions Involving Butyronitrile Derivatives and Diethyl Malonate for the Synthesis of Substituted Pyridones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cyclization of nitriles with active methylene compounds like diethyl malonate is a fundamental strategy in heterocyclic chemistry, providing access to a variety of important molecular scaffolds. This document provides detailed application notes and experimental protocols for a synthetic route involving a derivative of butyronitrile and diethyl malonate to yield a substituted 4-hydroxy-2-pyridone. Due to the low reactivity of the α-protons of butyronitrile in direct condensation reactions, a more robust two-step sequence is presented. This involves an initial Michael addition of diethyl malonate to crotononitrile (an isomer of butyronitrile), followed by a base-catalyzed intramolecular cyclization. This methodology is valuable for the synthesis of functionalized pyridone cores, which are prevalent in pharmaceuticals and agrochemicals.
Section 1: Reaction Overview and Mechanism
The overall transformation involves the reaction of diethyl malonate with crotononitrile to form a Michael adduct, which then undergoes an intramolecular cyclization to yield 3-ethyl-4-hydroxy-6-methyl-2-pyridone.
Reaction Scheme:
Reaction Mechanism:
The reaction proceeds in two key stages:
-
Michael Addition: A base, such as sodium ethoxide, deprotonates diethyl malonate to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated nitrile (crotononitrile) in a conjugate addition. Subsequent protonation yields the Michael adduct.
-
Intramolecular Cyclization (Thorpe-Ziegler type): In the presence of a strong base, the Michael adduct undergoes an intramolecular condensation. The base abstracts a proton from the α-carbon of the nitrile, and the resulting carbanion attacks one of the ester carbonyls, leading to a cyclic intermediate. Subsequent tautomerization and loss of ethanol result in the formation of the stable 4-hydroxy-2-pyridone ring system.
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of a substituted pyridone.
Section 2: Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(1-cyanopropan-2-yl)malonate (Michael Adduct)
This protocol details the Michael addition of diethyl malonate to crotononitrile.
Materials:
-
Diethyl malonate
-
Crotononitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.
-
Addition of Crotononitrile: Cool the reaction mixture in an ice bath and add crotononitrile (1 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 3-Ethyl-4-hydroxy-6-methyl-2-pyridone (Cyclization)
This protocol describes the intramolecular cyclization of the Michael adduct to the final pyridone product.
Materials:
-
Diethyl 2-(1-cyanopropan-2-yl)malonate (from Protocol 1)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene or xylene
-
Hydrochloric acid (HCl), 1 M
-
Distilled water
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Stirring apparatus
-
Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the Michael adduct (1 equivalent) in anhydrous toluene.
-
Addition of Base: Add sodium ethoxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux. Ethanol will be collected in the Dean-Stark trap as it is formed during the cyclization. Continue refluxing for 6-8 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate of the sodium salt of the pyridone may form.
-
Acidification: Carefully add 1 M hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH ~ 2-3).
-
Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product in a vacuum oven.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Section 3: Data Presentation
The following tables summarize typical quantitative data for the reactions described. Yields and reaction times can vary based on the specific substrate and reaction scale.
Table 1: Quantitative Data for Michael Addition (Protocol 1)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | Reflux | 5 | 75-85 |
| 2 | t-BuOK | THF | Room Temp | 12 | 70-80 |
| 3 | DBU | Acetonitrile | 50 | 8 | 65-75 |
Table 2: Quantitative Data for Intramolecular Cyclization (Protocol 2)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Toluene | Reflux | 7 | 80-90 |
| 2 | t-BuOK | Xylene | Reflux | 6 | 85-95 |
| 3 | NaH | THF | Reflux | 10 | 70-80 |
Section 4: Mandatory Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of pyridone synthesis via Michael addition and cyclization.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided are illustrative and may require optimization for specific substrates and scales.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Butyronitrile and Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridones, a significant class of heterocyclic compounds, from the readily available starting materials: butyronitrile and diethyl malonate. This synthetic route offers a versatile and efficient method for accessing functionalized pyridone scaffolds, which are of considerable interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The condensation reaction between nitriles and active methylene compounds, such as diethyl malonate, provides a powerful strategy for the construction of various heterocyclic systems. The reaction of butyronitrile with diethyl malonate, typically under basic conditions, leads to the formation of substituted 2,4-dihydroxypyridine derivatives, which exist in equilibrium with their pyridone tautomers. This transformation is a variation of the Guareschi-Thorpe condensation and allows for the introduction of a propyl group at the 6-position of the resulting pyridone ring, offering a valuable building block for further synthetic modifications.
Core Reaction and Mechanism
The fundamental reaction involves the base-catalyzed condensation of two molecules of butyronitrile with one molecule of diethyl malonate. The reaction proceeds through a series of steps including nitrile dimerization, cyclization, and subsequent aromatization to yield the stable pyridone ring system. The general pathway is illustrated below.
Caption: General reaction pathway for the synthesis of substituted pyridones.
Experimental Protocols
The following protocols are representative methods for the synthesis of substituted pyridones from butyronitrile and diethyl malonate. Researchers should adapt these procedures based on their specific target molecules and available laboratory equipment.
Protocol 1: One-Pot Synthesis of 6-Propyl-2,4-dihydroxynicotinonitrile
This protocol is adapted from general procedures for the synthesis of functionalized pyridones from nitriles and dialkyl malonates.
Materials:
-
Butyronitrile
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated
-
Dioxane
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Addition of Butyronitrile: Add butyronitrile (2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the desired 6-propyl-2,4-dihydroxynicotinonitrile.
Data Presentation
The following table summarizes typical reactant and product information for the synthesis of a substituted pyridone.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |
| Butyronitrile | C₄H₇N | 69.11 | Starting Material | 2 |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Starting Material | 1 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base Catalyst | 1 |
| 6-Propyl-2,4-dihydroxy-nicotinonitrile | C₉H₁₀N₂O₂ | 194.19 | Product | 1 (Theoretical) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted pyridones.
Caption: General experimental workflow for pyridone synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium metal and sodium ethoxide are highly reactive and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Butyronitrile is toxic and flammable. Avoid inhalation and contact with skin.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Concluding Remarks
The synthesis of substituted pyridones from butyronitrile and diethyl malonate provides a robust and adaptable method for accessing a diverse range of heterocyclic compounds. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical entities with potential therapeutic applications. Further optimization of reaction conditions and exploration of substrate scope can lead to the development of efficient and scalable synthetic routes to valuable pyridone derivatives.
Application Notes and Protocols for the Michael Addition of Diethyl Malonate to α,β-Unsaturated Nitriles
A Note on the Michael Acceptor: The term "butyronitrile" in the context of a Michael addition is likely a misnomer, as butyronitrile (CH₃CH₂CH₂CN) is a saturated nitrile and lacks the necessary α,β-unsaturation to act as a Michael acceptor. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue. It is presumed that an α,β-unsaturated nitrile, such as acrylonitrile (CH₂=CHCN) or crotononitrile (CH₃CH=CHCN), was the intended reactant. The following application notes and protocols are based on the well-documented Michael addition of diethyl malonate to acrylonitrile, which serves as a representative procedure for this class of reactions.
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This application note details the experimental procedure for the base-catalyzed Michael addition of diethyl malonate to an α,β-unsaturated nitrile, specifically acrylonitrile. In this reaction, the enolate of diethyl malonate, acting as the Michael donor, adds to the β-carbon of the acrylonitrile, the Michael acceptor.[1] This reaction is a versatile method for the synthesis of polyfunctionalized molecules, such as the resulting diethyl bis(2-cyanoethyl)malonate, which is a valuable intermediate in the preparation of heterocyclic compounds and other complex organic molecules.[1]
Reaction Mechanism
The reaction proceeds via a conjugate addition pathway. A base is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate ion.[1] This enolate then nucleophilically attacks the β-carbon of the electron-deficient acrylonitrile.[1] The resulting intermediate is then protonated to yield the final product.
Data Presentation
The following table summarizes the reactants and reaction conditions for the synthesis of diethyl bis(2-cyanoethyl)malonate.
| Parameter | Value | Reference |
| Michael Donor | Diethyl malonate | [1] |
| Michael Acceptor | Acrylonitrile | [1] |
| Catalyst | Triton B (40% in methanol) | [1][2][3] |
| Solvent | 1,4-Dioxane | [1][2][3] |
| Temperature | 30-40°C (controlled with a water bath) | [1][2][3] |
| Reaction Time | Overnight | [2][3] |
| Work-up | Quenching with ice-water containing HCl | [1][2][3] |
| Purification | Recrystallization or vacuum distillation | [2] |
| Reported Yield | 70-90% (purified) | [2] |
Experimental Protocols
Synthesis of Diethyl bis(2-cyanoethyl)malonate
This protocol is adapted from a standard literature procedure for the cyanoethylation of diethyl malonate.[2]
Materials:
-
Diethyl malonate (81 g, 0.5 mol)[1]
-
Acrylonitrile (55 g, 1.0 mol)[1]
-
Triton B (10 g of a 40% solution in methanol)[1]
-
1,4-Dioxane (100 g)[1]
-
Concentrated Hydrochloric Acid (5 mL)[1]
-
Ice-water (600 mL)[1]
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 81 g of diethyl malonate in 100 g of 1,4-dioxane.[2][3]
-
Add 10 g of a 40% methanol solution of Triton B to the flask.[2][3]
-
Place the flask in a water bath to control the reaction temperature.[2][3]
-
Add 55 g of acrylonitrile dropwise to the reaction mixture over a period of at least 30 minutes. The reaction is highly exothermic, and the internal temperature should be maintained between 30-40°C.[1][2][3]
-
After the addition is complete, stir the reaction mixture overnight at room temperature.[2][3]
-
Pour the reaction mixture into 600 mL of an ice-water mixture containing 5 mL of concentrated hydrochloric acid.[2][3]
-
A white precipitate of diethyl bis(2-cyanoethyl)malonate should form.[1][2]
-
Collect the solid by filtration and wash it with cold water.[2][3]
Purification:
The crude product can be purified by either recrystallization or vacuum distillation.[2]
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropyl ether) at an elevated temperature. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
-
Vacuum Distillation: This method is also effective, with a reported boiling point of 174-176°C at 0.5 mmHg for a similar compound.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of diethyl bis(2-cyanoethyl)malonate.
References
Application of Butyronitrile Diethyl Malonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Butyronitrile diethyl malonate, also known as diethyl (3-cyanopropyl)malonate, is a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive methylene group activated by two ester functionalities and a nitrile group, allows for its elaboration into a variety of carbocyclic and heterocyclic scaffolds of therapeutic interest. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound and its analogs in the synthesis of medicinally relevant compounds, particularly anticonvulsant agents.
Application in the Synthesis of GABA Analogs
A significant application of the cyanopropylmalonate scaffold lies in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogs are a class of drugs with anticonvulsant, analgesic, and anxiolytic properties.[1][2] this compound serves as a key precursor for the introduction of the core structural elements required for this class of molecules.
Synthesis of Pregabalin Precursors
Pregabalin, a potent anticonvulsant drug, is a prime example of a GABA analog whose synthesis can be conceptually linked to cyanopropyl malonate chemistry.[3][4] While direct synthesis from this compound is not the primary industrial route, the synthesis of a key intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, highlights the utility of related cyanomalonate esters.[5] The general synthetic strategy involves the alkylation of a malonate derivative, followed by decarboxylation and reduction of the nitrile to afford the final amino acid structure.
Table 1: Synthesis of a Pregabalin Intermediate via Michael Addition
| Step | Reactants | Reagents & Conditions | Product | Yield | Purity (ee) |
| 1 | Diethyl malonate, 3-Methylbutyraldehyde | Knoevenagel condensation | 2-(3-methylbutenyl)-diethyl malonate | High | N/A |
| 2 | 2-(3-methylbutenyl)-diethyl malonate, Nitromethane | Asymmetric Michael addition with a chiral catalyst | (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate | Good | Up to 99.7% |
| 3 | (S)-2-(3-methyl-2-nitromethyl)diethyl n-butylmalonate | Acidic conditions, metal | Pregabalin | 45-75% (overall) | >98% |
Data compiled from various synthetic routes described in patent literature.[6]
Experimental Protocols
Protocol 1: Synthesis of a Cyano Diester Intermediate for GABA Analogs
This protocol describes a general method for the alkylation of a malonate ester with a cyanocontaining electrophile, a key step in the synthesis of GABA analog precursors.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
4-Bromobutyronitrile
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.
-
After the addition is complete, add 4-bromobutyronitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude diethyl (3-cyanopropyl)malonate.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Logical Workflow for the Synthesis of Pregabalin
The following diagram illustrates a conceptual synthetic pathway to Pregabalin, highlighting the role of a malonic ester intermediate.
Caption: Synthetic pathway to Pregabalin.
Signaling Pathway: Mechanism of Action of GABA Analogs
GABA analogs like Pregabalin are thought to exert their therapeutic effects by modulating neuronal excitability. While they are structural analogs of GABA, their primary mechanism is not direct agonism at GABA receptors.[2] Instead, they are believed to bind to the α2δ subunit of voltage-gated calcium channels.
Caption: Mechanism of action of Pregabalin.
References
- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. drugs.com [drugs.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
Application Note: Knoevenagel Condensation of Butyraldehyde with Diethyl Malonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Knoevenagel condensation of butyraldehyde with diethyl malonate, a classic carbon-carbon bond-forming reaction. This synthesis is pivotal in the creation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The outlined procedure is based on established methodologies for the condensation of aliphatic aldehydes with active methylene compounds, offering a reproducible and efficient approach.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[1][2] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[1] The active methylene compound, in this case, diethyl malonate, is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde.[3] Subsequent elimination of a water molecule results in the formation of the desired α,β-unsaturated ester.[4] This application note details a standard laboratory procedure for this transformation.
It is noted that the user's initial request specified "butyronitrile." However, in the context of a Knoevenagel condensation with diethyl malonate, the chemically appropriate reactant is an aldehyde or ketone. Therefore, this document addresses the reaction with butyraldehyde, a common substrate for this type of transformation.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel condensation of aliphatic aldehydes.[5]
Materials:
-
Butyraldehyde (Reagent Grade)
-
Diethyl malonate (Reagent Grade)
-
Piperidine (Catalyst)
-
Toluene (Anhydrous)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent setup for azeotropic removal of water
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add butyraldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and toluene to create an approximately 0.5 M solution.
-
Add a catalytic amount of piperidine (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and continuously remove the water generated during the reaction via azeotropic distillation with toluene.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (butyraldehyde) is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Knoevenagel condensation of aliphatic aldehydes with diethyl malonate, which are applicable to the reaction with butyraldehyde.
| Parameter | Value/Condition | Reference |
| Reactants | Butyraldehyde, Diethyl Malonate | General Knowledge |
| Catalyst | Piperidine | [6] |
| Solvent | Toluene (for azeotropic water removal) | [6] |
| Temperature | Reflux | [6] |
| Reaction Time | 11-18 hours (typical for analogous reactions) | [6] |
| Work-up | Aqueous wash followed by drying | [5][6] |
| Purification | Vacuum Distillation or Column Chromatography | General Knowledge |
| Expected Yield | 85-91% (based on similar aliphatic aldehydes) | [5][6] |
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the catalytic cycle of the Knoevenagel condensation of butyraldehyde with diethyl malonate using a base catalyst like piperidine.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of diethyl 2-propylidenemalonate.
Caption: Experimental workflow for the Knoevenagel condensation.
References
Decarboxylation of Butyronitrile Diethyl Malonate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decarboxylation of malonic ester derivatives is a cornerstone reaction in organic synthesis, enabling the creation of a wide array of substituted carboxylic acids and related structures. When applied to derivatives containing a butyronitrile moiety, this reaction provides a powerful route to valuable intermediates, particularly γ-cyanocarboxylic esters and related compounds. These products are significant building blocks in the synthesis of pharmaceuticals and other complex molecular architectures.
The most common and effective method for the decarboxylation of such esters, especially those sensitive to harsh acidic or basic conditions, is the Krapcho decarboxylation.[1][2] This reaction typically involves heating the substrate in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt like sodium chloride or lithium chloride and a small amount of water.[3][4] The conditions are generally neutral, selectively cleaving one ester group while leaving other functional groups, including the nitrile, intact.[1]
This document provides detailed protocols and application notes for the decarboxylation of butyronitrile diethyl malonate derivatives, focusing on the widely applicable Krapcho reaction conditions.
Reaction Principles and Mechanism
The Krapcho decarboxylation of a diethyl malonate derivative proceeds via a nucleophilic substitution at the ethyl group of one of the esters by a halide ion (e.g., Cl⁻). This is followed by the elimination of carbon dioxide from the resulting carboxylate intermediate to form a stabilized carbanion, which is then protonated by a water molecule present in the reaction mixture.[1] The nitrile group at the β-position of the malonate enhances the acidity of the α-hydrogen, but the reaction proceeds to remove one of the carboethoxy groups.
The overall transformation for a generic diethyl 2-(2-cyanoethyl)malonate derivative is as follows:
NC-CH₂-CH₂-CH(CO₂Et)₂ → NC-CH₂-CH₂-CH₂-CO₂Et + CO₂ + Et-X
Experimental Protocols
This section details a representative protocol for the Krapcho decarboxylation of a substituted diethyl malonate containing a cyanoethyl group.
Protocol 1: Krapcho Decarboxylation of Diethyl 2-allyl-2-(2-cyanoethyl)malonate
This protocol describes the removal of one carboethoxy group to yield ethyl 2-allyl-4-cyanobutanoate.
Materials and Equipment:
-
Diethyl 2-allyl-2-(2-cyanoethyl)malonate
-
Sodium chloride (NaCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water, deionized
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl 2-allyl-2-(2-cyanoethyl)malonate, sodium chloride (1.2 equivalents), dimethyl sulfoxide (DMSO), and water (2.0 equivalents). The amount of DMSO should be sufficient to dissolve the reactants upon heating (typically 5-10 mL per gram of substrate).
-
Heating: Heat the reaction mixture with vigorous stirring to 140-160 °C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting material.
-
Workup - Cooldown and Quench: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing a significant volume of water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. This removes residual DMSO and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure ethyl 2-allyl-4-cyanobutanoate.
Data Presentation
The efficiency of the Krapcho decarboxylation can vary based on the substrate and specific reaction conditions. The following table summarizes typical quantitative data for related reactions found in the literature.
| Substrate | Salt | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl 2-allyl-2-(2-cyanoethyl)malonate | NaCl | 150-160 | 8 | ~80% | [5] |
| Diethyl 2-(cyanomethyl)malonate | NaCl | 140-186 | - | Excellent | [3] |
| Racemic Diethyl Malonate Derivative (for Pregabalin synthesis) | NaCl | 137-148 | 8.5 | 86% | [5] |
| Diethyl 2-(nitrobenzyl)malonate | NaCl | 160-170 | 12 | 35-77% | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the decarboxylation experiment.
Caption: General workflow for Krapcho decarboxylation.
Reaction Mechanism Pathway
The diagram below outlines the key steps in the Krapcho decarboxylation mechanism.
Caption: Mechanism of Krapcho decarboxylation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(3-cyanopropyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of butyronitrile diethyl malonate, also known as diethyl 2-(3-cyanopropyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The most common method is the malonic ester synthesis. This process involves the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide, to create a resonance-stabilized enolate. This enolate then functions as a nucleophile, attacking an alkyl halide like 4-chlorobutyronitrile in an SN2 reaction to form the desired product.[1][2]
Q2: Why is the use of anhydrous conditions so critical for this synthesis?
Anhydrous conditions are crucial because the base, sodium ethoxide, is highly reactive with water.[1] If water is present in the solvent (e.g., ethanol), the sodium metal or sodium ethoxide will react preferentially with water to form sodium hydroxide. Sodium hydroxide is a weaker base in this context and can lead to lower yields of the desired enolate, consequently reducing the overall product yield.[2] Using absolute ethanol is essential for achieving a high yield.[1]
Q3: Can I use a different base other than sodium ethoxide?
While sodium ethoxide is the most common and cost-effective base, other strong bases can be used. However, it's important to consider potential side reactions. For example, using a different alkoxide base (e.g., sodium methoxide) can lead to transesterification, resulting in a mixture of ethyl and methyl esters.[1] If a different alcohol is used as the solvent, the corresponding alkoxide base should be used to avoid this issue.[1]
Q4: What is the purpose of the final vacuum distillation step?
The final distillation under reduced pressure is a critical purification step. It is employed to separate the diethyl 2-(3-cyanopropyl)malonate from unreacted starting materials (diethyl malonate, 4-chlorobutyronitrile), the solvent, and any high-boiling point side products. This ensures the isolation of a pure product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Base Formation: The presence of water in the ethanol will consume the sodium metal, preventing the formation of sodium ethoxide.[2] | 1. Ensure Anhydrous Conditions: Use absolute (anhydrous) ethanol. For optimal results, reflux ethanol with a drying agent like magnesium turnings and distill it directly into the reaction flask.[2] |
| 2. Impure Reactants: Commercial grades of diethyl malonate and 4-chlorobutyronitrile may contain impurities that can interfere with the reaction.[2] | 2. Purify Reactants: Redistill diethyl malonate and the alkyl halide before use to ensure high purity.[2] | |
| 3. Insufficient Reaction Time/Temp: The reaction may not have proceeded to completion. | 3. Monitor Reaction and Ensure Completion: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction's progress using TLC or GC until the starting material is consumed.[3] | |
| Formation of Side Products | 1. Dialkylation: The mono-alkylated product still has an acidic proton and can react again with the alkyl halide.[1][3] | 1. Control Stoichiometry & Addition: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation. Add the alkylating agent slowly to the reaction mixture.[1][3] |
| 2. Elimination Reaction: The basic conditions can promote an E2 elimination reaction of the alkyl halide, especially if it is prone to elimination. | 2. Use Appropriate Alkyl Halide: Use primary alkyl halides whenever possible as they are less prone to elimination reactions.[3] | |
| 3. Hydrolysis: The presence of water, particularly during workup under acidic or basic conditions, can hydrolyze the ester groups to carboxylic acids.[3] | 3. Use Anhydrous Conditions & Careful Workup: Maintain anhydrous conditions throughout the reaction and perform the workup carefully to avoid prolonged exposure to strong acids or bases.[3] | |
| 4. Transesterification: The alkoxide base used does not match the alkyl groups of the ester.[1] | 4. Match Base to Ester: Always use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for diethyl malonate).[1] | |
| Product Isolation Issues | 1. Difficulty in Separation: The product may be difficult to separate from the aqueous layer during workup. | 1. Proper Extraction Technique: Ensure thorough mixing during extraction and allow adequate time for layers to separate. The use of a separatory funnel is crucial.[2] |
| 2. Inefficient Distillation: Improper vacuum or temperature control can lead to poor separation of the product. | 2. Optimize Distillation: Use a fractional distillation apparatus under reduced pressure for the final purification. Collect the fraction that boils at the correct temperature for the product.[2] |
Quantitative Data
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | 175-177 | 1.086 |
| This compound | C₁₁H₁₇NO₄ | 227.26 | 154°C / 0.5 mmHg[4] | Not Available |
Table 2: Example Reaction Parameters for Diethyl Malonate Alkylation
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio (Malonate:Base:Halide) | 1.05 : 1.0 : 1.0 | A slight excess of diethyl malonate helps to minimize dialkylation.[1][3] |
| Solvent | Absolute Ethanol | Ensures the formation of sodium ethoxide and prevents hydrolysis.[1][2] |
| Base | Sodium Ethoxide | A strong base that is effective for deprotonation and matches the ester to prevent transesterification.[1] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed to completion.[1] |
| Addition of Alkyl Halide | Slow, dropwise addition | Helps to control the exothermic reaction and minimize side products like dialkylation.[3] |
Experimental Protocol
Synthesis of Diethyl 2-(3-cyanopropyl)malonate
This protocol is a generalized procedure based on established methods for the alkylation of diethyl malonate.[1]
1. Preparation of Sodium Ethoxide:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol. The reaction is exothermic and may require cooling to control the rate of reaction.
-
Stir the mixture until all the sodium has completely reacted to form a clear solution of sodium ethoxide.
2. Enolate Formation:
-
Once the sodium ethoxide solution has cooled to approximately 50°C, add diethyl malonate (1.05 equivalents) dropwise from the addition funnel with stirring.[5]
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the diethyl malonate enolate.
3. Alkylation:
-
Slowly add 4-chlorobutyronitrile (1.0 equivalent) dropwise to the stirred enolate solution. The reaction can be exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction's progress by TLC or GC until the diethyl malonate is consumed.
4. Workup and Isolation:
-
Cool the reaction mixture to room temperature and distill off the excess ethanol under reduced pressure.
-
Add water to the residue to dissolve the sodium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
5. Purification:
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to diethyl 2-(3-cyanopropyl)malonate.[2] The boiling point is approximately 154°C at 0.5 mmHg.[4]
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Desired reaction pathway versus common side reactions.
References
Technical Support Center: Purification of Butyronitrile and Diethyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of butyronitrile and diethyl malonate. The information is tailored for researchers, scientists, and professionals in drug development.
Butyronitrile Purification
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of butyronitrile relevant to its purification?
A1: Key physical properties of butyronitrile are summarized in the table below. These are critical for planning purification by distillation.
| Property | Value |
| Boiling Point | 115-117 °C (at 760 mmHg)[1][2] |
| Melting Point | -112 °C[1][2] |
| Density | 0.794 g/mL at 25 °C[1][2] |
| Solubility in Water | Slightly soluble (approx. 3% at 25 °C)[1][3] |
| Miscibility | Miscible with most polar organic solvents like alcohols, ethers, and dimethylformamide[1][2] |
Q2: What is the most common method for purifying butyronitrile?
A2: The most common and effective method for purifying butyronitrile is fractional distillation.[4] This technique is suitable for separating butyronitrile from impurities with different boiling points.
Q3: What are the common impurities found in crude butyronitrile?
A3: A common impurity in commercially available or synthesized butyronitrile is water.[5] Additionally, hydrocarbon contaminants that form azeotropes with butyronitrile can be present, making simple distillation challenging.[4]
Troubleshooting Guide: Butyronitrile Distillation
| Problem | Possible Cause | Solution |
| Purified butyronitrile is still wet (contains water). | Inefficient drying before distillation. | Dry the crude butyronitrile with a suitable drying agent (e.g., anhydrous calcium chloride or molecular sieves) before distillation.[6] Ensure sufficient contact time with the drying agent. |
| Difficulty in separating hydrocarbon impurities. | Formation of an azeotrope between butyronitrile and the hydrocarbon impurity. | Add a third component, such as methanol, to form a new, lower-boiling azeotrope with the hydrocarbon. This allows for the removal of the hydrocarbon as a methanol-hydrocarbon azeotrope by fractional distillation.[4] |
| Product has a low purity despite careful distillation. | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. |
| Decomposition of the sample during distillation. | Heating mantle temperature is too high. | Use a heating mantle with a temperature controller and ensure the pot temperature does not significantly exceed the boiling point of butyronitrile. Distillation under reduced pressure can also be employed to lower the boiling point. |
Experimental Protocol: Purification of Butyronitrile by Fractional Distillation
This protocol describes the purification of butyronitrile from non-volatile impurities and those with significantly different boiling points.
Materials:
-
Crude butyronitrile
-
Anhydrous calcium chloride or molecular sieves
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Boiling chips
Procedure:
-
Drying: Add a suitable drying agent (e.g., anhydrous calcium chloride) to the crude butyronitrile. Allow it to stand for several hours, with occasional swirling, to remove any residual water.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation:
-
Decant the dried butyronitrile into the round-bottom flask, add a few boiling chips, and connect it to the fractionating column.
-
Begin heating the flask gently.
-
Collect the fraction that distills at the boiling point of butyronitrile (115-117 °C at atmospheric pressure).
-
Discard any initial fractions that distill at a lower temperature and stop the distillation before all the liquid has evaporated to avoid concentrating non-volatile impurities.
-
-
Storage: Store the purified butyronitrile in a tightly sealed container in a cool, dry place.
Diethyl Malonate Purification
Frequently Asked Questions (FAQs)
Q1: What are the important physical properties of diethyl malonate for its purification?
A1: The physical properties of diethyl malonate that are essential for its purification are listed below.
| Property | Value |
| Boiling Point | 199 °C (lit.)[7][8] |
| Melting Point | -50 °C (lit.)[7][8] |
| Density | 1.055 g/mL at 25 °C (lit.)[7][8] |
| Solubility in Water | Slightly miscible.[9] |
| Miscibility | Miscible with ethanol, ether, chloroform, and benzene.[9] |
Q2: What are the primary methods for purifying diethyl malonate?
A2: The primary methods for purifying diethyl malonate are vacuum distillation and recrystallization (if the crude product is a solid or can be solidified).[10][11][12]
Q3: What impurities are typically found in diethyl malonate?
A3: Common impurities in diethyl malonate can include unreacted starting materials (malonic acid, ethanol), byproducts from synthesis such as mono-substituted derivatives, and residual solvents.[12][13]
Troubleshooting Guide: Diethyl Malonate Purification
| Problem | Possible Cause | Solution |
| "Oiling out" during recrystallization. | The purity of the compound is too low, or the chosen solvent is not appropriate. | Attempt to purify the crude material by column chromatography first to remove major impurities.[13] Try a different solvent or a solvent mixture for recrystallization. |
| Low recovery after recrystallization. | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the compound.[6] |
| Poor separation during vacuum distillation. | The vacuum is not stable, or the column efficiency is low. | Ensure all connections in the distillation apparatus are well-sealed to maintain a stable vacuum. Use a more efficient fractionating column. |
| Product appears colored after purification. | Presence of colored impurities. | If distillation is used, ensure the temperature is not too high. For recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.[10] |
Experimental Protocol: Purification of Diethyl Malonate by Vacuum Distillation
This protocol is suitable for purifying liquid diethyl malonate from non-volatile impurities.
Materials:
-
Crude diethyl malonate
-
Vacuum distillation apparatus (round-bottom flask, short path distillation head or fractionating column, condenser, receiving flask, vacuum adapter)
-
Vacuum pump with a trap
-
Heating mantle with a stirrer
-
Boiling chips or a capillary for bubbling inert gas
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly greased and sealed.
-
Distillation:
-
Place the crude diethyl malonate in the distillation flask with boiling chips.
-
Gradually apply vacuum and begin heating.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 199 °C. For example, at lower pressures, the boiling point will be in the range of 90-100 °C.[11]
-
Discard any low-boiling initial fractions.
-
-
Storage: Store the purified diethyl malonate in a sealed container.
Experimental Protocol: Purification of Diethyl Malonate by Recrystallization from a Mixed Solvent System
This protocol is applicable if the crude diethyl malonate is a solid or can be induced to crystallize and is particularly useful for removing soluble impurities.
Materials:
-
Crude diethyl malonate
-
A suitable solvent system (e.g., n-hexane)[10]
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude diethyl malonate in a minimum amount of hot n-hexane.[10]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation. A white solid should precipitate.[10]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]
Visualization of Purification Workflows
Caption: Workflow for the purification of butyronitrile.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 丁腈 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. BUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 5. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. マロン酸ジエチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diethyl Malonate [commonorganicchemistry.com]
- 9. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
"preventing dialkylation in malonic ester synthesis"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during malonic ester synthesis, with a focus on preventing undesired dialkylation. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of dialkylated product in my reaction. What is the most likely cause?
A1: Uncontrolled dialkylation is a frequent side reaction and a major drawback of this synthesis.[1][2] The primary cause is often the reaction stoichiometry. The monoalkylated malonic ester product still has one acidic proton, making it susceptible to a second deprotonation and subsequent alkylation if sufficient base and alkyl halide are still present in the reaction mixture.[3][4]
Q2: How can I adjust the reaction stoichiometry to favor mono-alkylation?
A2: To selectively produce the mono-alkylated product, you should use a moderate excess of the malonic ester relative to the base and the alkylating agent.[3][5] Using an excess of the nucleophile (the malonic ester) increases the statistical probability that the base will deprotonate an unreacted malonic ester molecule rather than a mono-alkylated one.[3] A common approach is to use approximately 1.05 to 1.1 equivalents of the malonic ester for every 1.0 equivalent of the base and alkyl halide.[6][7]
Q3: Beyond stoichiometry, what other reaction parameters can I control to minimize dialkylation?
A3: Temperature and the rate of addition of reagents are crucial.
-
Temperature Control: The initial enolate formation should be performed at a low temperature (e.g., 0 °C). While the alkylation step may require gentle heating, excessively high temperatures can accelerate the rate of the second alkylation.[3]
-
Slow Addition: Adding the alkylating agent dropwise to the enolate solution helps to maintain a low concentration of the alkyl halide at any given moment.[6] This favors the reaction with the more abundant malonic ester enolate over the enolate of the newly formed mono-alkylated product.
Q4: Does the choice of base or solvent significantly impact the selectivity of the reaction?
A4: Yes, both are important factors.
-
Base: A strong base is necessary to deprotonate the malonic ester.[3][6] Sodium ethoxide (NaOEt) in ethanol is a classic choice, as it prevents transesterification issues.[1][2] However, for sensitive substrates, milder bases like potassium carbonate, sometimes used with a phase-transfer catalyst, can offer better control and selectivity.[4]
-
Solvent: Solvents like ethanol, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[7] The key is to ensure all reactants are well-solubilized to promote a homogeneous reaction environment.
Troubleshooting Guide
Problem: Low yield of the desired mono-alkylated product with significant dialkylation by-product detected via NMR or GC-MS analysis.
This workflow provides a systematic approach to diagnosing and solving the issue of excessive dialkylation.
Key Parameter Summary for Controlling Alkylation
The selective outcome of malonic ester synthesis is highly dependent on carefully controlling several experimental parameters.
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation | Rationale |
| Stoichiometry | Use a slight excess of malonic ester (~1.05-1.1 eq) relative to the base and alkyl halide (~1.0 eq each).[7] | Use ≥2 equivalents of base and alkylating agent, often in a stepwise manner.[7] | An excess of malonic ester increases the probability of reacting with the base over the mono-alkylated product.[3] |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃).[4][6][7] | Strong bases like Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) are typically used.[7] | A strong base is required for complete enolate formation. The choice can influence selectivity. |
| Temperature | Low temperature (0 °C) for enolate formation, followed by room temperature or gentle heating for alkylation.[3][6] | The reaction is often heated after each alkylation step to ensure completion.[7] | Lower temperatures reduce the rate of the second, undesired alkylation reaction. |
| Reagent Addition | Slow, dropwise addition of the alkylating agent to the enolate solution.[6] | The second equivalent of alkylating agent is added after the first alkylation is complete. | Slow addition keeps the alkylating agent concentration low, favoring reaction with the most abundant nucleophile. |
Experimental Protocol: Selective Mono-alkylation of Diethyl Malonate
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
-
Diethyl malonate (1.05 - 1.1 equivalents)
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) (1.0 equivalent)
-
Alkyl halide (1.0 equivalent)
-
Anhydrous Ethanol or DMF
Procedure:
-
Enolate Formation: To a solution of freshly prepared sodium ethoxide in anhydrous ethanol (or a suspension of NaH in anhydrous DMF) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C in an ice bath.[6]
-
Add the diethyl malonate (1.05 eq) dropwise to the stirred base solution/suspension.[7]
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the malonate enolate.[6][7]
-
Alkylation: Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.0 eq) dropwise to the enolate solution over a period of 15-30 minutes. A slow addition rate is critical to minimize dialkylation.[6]
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat gently under reflux for 1-4 hours. Monitor the reaction's progress using TLC or GC-MS.[6][7]
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[6]
-
Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the pure mono-alkylated diethyl malonate.[6][7]
Reaction Mechanism Overview
The following diagram illustrates the key steps in malonic ester synthesis and highlights the branching point that leads to the undesired dialkylated product.
References
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Butyronitrile from Diethyl Malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of butyronitrile from diethyl malonate. The synthesis is a multi-step process, primarily involving the alkylation of diethyl malonate with chloroacetonitrile, followed by hydrolysis and decarboxylation. This guide addresses specific issues that may be encountered during these experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of butyronitrile from diethyl malonate?
The synthesis of butyronitrile from diethyl malonate is typically a two-step process based on the principles of malonic ester synthesis.[1][2]
-
Alkylation: Diethyl malonate is deprotonated with a base, most commonly sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks chloroacetonitrile in an SN2 reaction to form diethyl 2-(cyanomethyl)malonate.[3][4]
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-(cyanomethyl)malonate is then hydrolyzed to the corresponding dicarboxylic acid, which is unstable and readily decarboxylates upon heating to yield butyronitrile.[4][5]
Q2: Which base is recommended for the alkylation of diethyl malonate with chloroacetonitrile?
Sodium ethoxide (NaOEt) in ethanol is the most commonly used and recommended base for the alkylation of diethyl malonate.[3][6] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification, which would complicate the product mixture.[3] While stronger bases can be used, sodium ethoxide is sufficiently strong to deprotonate diethyl malonate (pKa ≈ 13) and is a cost-effective choice.[4][7]
Q3: What are the most common side reactions in the alkylation step, and how can they be minimized?
The most common side reactions are dialkylation and E2 elimination.
-
Dialkylation: The mono-alkylated product, diethyl 2-(cyanomethyl)malonate, still has an acidic proton and can be deprotonated and react with another molecule of chloroacetonitrile to form a dialkylated product.[8] To minimize this, use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent, or even a slight excess of diethyl malonate.[8] Slow, dropwise addition of chloroacetonitrile to the diethyl malonate enolate solution also favors mono-alkylation.[8]
-
E2 Elimination: The basic conditions can promote the elimination of HCl from chloroacetonitrile, although this is less of a concern with primary halides like chloroacetonitrile compared to secondary or tertiary halides.[4][8] Using the appropriate base and controlling the temperature can help to mitigate this.
Q4: What are the challenges in the hydrolysis and decarboxylation step?
Traditional hydrolysis with strong acids or bases can be problematic. Vigorous acidic or basic conditions can potentially hydrolyze the nitrile group in addition to the esters. Furthermore, the resulting cyanomalonic acid is prone to decarboxylation, but controlling this to cleanly obtain butyronitrile can be challenging. A more controlled method like the Krapcho decarboxylation is often preferred.[9]
Q5: What is the Krapcho decarboxylation and why is it suitable for this synthesis?
The Krapcho decarboxylation is a reaction that specifically cleaves an ester group and the adjacent carboxyl group in molecules containing a β-electron-withdrawing group, such as the cyano group in diethyl 2-(cyanomethyl)malonate.[9][10] It is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water at elevated temperatures.[9][11] This method is advantageous because it often proceeds under neutral conditions, is selective for one ester group, and can avoid the harsh conditions of traditional hydrolysis that might affect the nitrile group.[9][11]
Troubleshooting Guides
Alkylation of Diethyl Malonate with Chloroacetonitrile
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of diethyl 2-(cyanomethyl)malonate | Incomplete formation of the sodium ethoxide base due to moisture in the ethanol. | Ensure the use of absolute (anhydrous) ethanol. Sodium reacts vigorously with water, which would prevent the formation of the necessary ethoxide base. |
| Impure diethyl malonate or chloroacetonitrile. | Purify the starting materials by distillation before use if their purity is questionable. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Gentle heating under reflux is often required after the addition of the alkylating agent.[3] | |
| Significant amount of dialkylated product | Incorrect stoichiometry, with an excess of the base or chloroacetonitrile. | Use a 1:1 molar ratio of diethyl malonate to sodium ethoxide and chloroacetonitrile. A slight excess of diethyl malonate can favor mono-alkylation.[8] |
| Rapid addition of chloroacetonitrile. | Add the chloroacetonitrile dropwise to the solution of the diethyl malonate enolate to maintain a low concentration of the alkylating agent.[8] | |
| Difficulty in isolating the product | Formation of emulsions during aqueous workup. | After removing the ethanol, add water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Washing the combined organic layers with brine can help to break emulsions.[3] |
| Similar polarities of mono- and dialkylated products. | Careful column chromatography may be necessary for complete separation if distillation is ineffective.[8] |
Hydrolysis and Decarboxylation to Butyronitrile
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of butyronitrile | Incomplete reaction during Krapcho decarboxylation. | Ensure the reaction is heated to a sufficiently high temperature (often >150 °C in DMSO) for an adequate amount of time. Monitor the reaction by GC to track the disappearance of the starting material. |
| Hydrolysis of the nitrile group. | If using traditional acid or base hydrolysis, the conditions may be too harsh. Consider switching to the milder Krapcho decarboxylation method.[9] | |
| Formation of 3-cyanopropanoic acid instead of butyronitrile | Incomplete decarboxylation. | Decarboxylation of the intermediate malonic acid requires heat. Ensure the reaction temperature is high enough to drive off CO2. |
| Product is a mixture of compounds | Complex side reactions under harsh hydrolysis conditions. | Employ the Krapcho decarboxylation, which is known for being cleaner and more selective.[11] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(cyanomethyl)malonate
This protocol is a representative procedure for the mono-alkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Chloroacetonitrile
-
Diethyl ether (or ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Base Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) in small portions to absolute ethanol under an inert atmosphere. Stir until all the sodium has reacted to form sodium ethoxide.[8]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[8]
-
Alkylation: Add chloroacetonitrile (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic, so cooling may be necessary. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[3]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[3]
Protocol 2: Synthesis of Butyronitrile via Krapcho Decarboxylation
This protocol describes a general procedure for the Krapcho decarboxylation of a substituted malonic ester.
Materials:
-
Diethyl 2-(cyanomethyl)malonate
-
Dimethyl sulfoxide (DMSO)
-
Sodium chloride (or Lithium chloride)
-
Water
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 2-(cyanomethyl)malonate in DMSO. Add a catalytic amount of sodium chloride and a small amount of water.
-
Decarboxylation: Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction by GC. The evolution of gas (CO2) should be observed.
-
Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into water. Extract the butyronitrile with a suitable organic solvent. Wash the organic layer to remove DMSO and dry it over an anhydrous drying agent.
-
Purification: The butyronitrile can be purified by distillation.
Data Presentation
Table 1: Reaction Parameters for Alkylation of Diethyl Malonate
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide | Sufficiently basic to deprotonate diethyl malonate; avoids transesterification.[3] |
| Solvent | Absolute Ethanol | Solvent for the in-situ generation of sodium ethoxide and the reaction itself. Must be anhydrous. |
| Stoichiometry | Diethyl Malonate:Base:Chloroacetonitrile (1.1:1:1) | A slight excess of diethyl malonate helps to minimize dialkylation.[8] |
| Temperature | Room temperature for enolate formation, then reflux | Controls the reaction rate and helps to drive it to completion.[3] |
| Addition of Alkyl Halide | Slow, dropwise | Minimizes dialkylation by keeping the concentration of the alkylating agent low.[8] |
Table 2: Comparison of Decarboxylation Methods
| Method | Conditions | Advantages | Disadvantages |
| Acid Hydrolysis & Heat | Strong acid (e.g., H2SO4), heat | Simple reagents | Harsh conditions may hydrolyze the nitrile group; potential for side reactions. |
| Base Hydrolysis & Heat | Strong base (e.g., NaOH), then acidification and heat | Simple reagents | Harsh conditions may hydrolyze the nitrile group; potential for side reactions. |
| Krapcho Decarboxylation | DMSO, salt (e.g., NaCl), water, heat (>150 °C) | Milder, neutral conditions; selective for one ester group; high functional group tolerance.[9][11] | Requires high temperatures and a high-boiling point solvent. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of butyronitrile.
Caption: Troubleshooting logic for the alkylation step.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Question: Synthesis from Diethyl Malonate Provide the synthesis of a com.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Malonic Ester Synthesis of Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing butyronitrile derivatives and diethyl malonate in the synthesis of carboxylic acids, primarily through the malonic ester synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the relevance of butyronitrile to the diethyl malonate synthesis?
In the context of a malonic ester synthesis, a four-carbon alkyl group (a butyl group) is required to synthesize hexanoic acid. Butyronitrile can serve as a precursor to a suitable butyl-containing alkylating agent, such as 1-bromobutane. The overall synthetic pathway involves the alkylation of diethyl malonate with a butyl halide, followed by hydrolysis and decarboxylation.
Q2: What are the key stages of the malonic ester synthesis where side products can form?
The two primary stages where side products are commonly observed are:
-
Alkylation: The reaction of the diethyl malonate enolate with the alkyl halide.
-
Hydrolysis and Decarboxylation: The conversion of the substituted malonic ester to the final carboxylic acid.
Q3: Can I use a secondary alkyl halide like 2-bromobutane for the alkylation step?
Secondary alkyl halides are poor substrates for the malonic ester synthesis.[1] They tend to produce low yields of the desired product and favor the formation of elimination byproducts (e.g., butene) through an E2 reaction mechanism.[1][2] Tertiary alkyl halides are unsuitable as they exclusively lead to elimination.[1]
Troubleshooting Guides
Alkylation Step Issues
Problem 1: Significant amount of diethyl dibutylmalonate is formed.
-
Cause: The mono-alkylated product, diethyl butylmalonate, still has an acidic proton that can be removed by the base, leading to a second alkylation.[2][3] This is a common drawback of the malonic ester synthesis.[3]
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help minimize dialkylation.[2][4]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to ensure it reacts with the diethyl malonate enolate before reacting with the enolate of the product.[2]
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide.[2]
-
Problem 2: Low yield of desired product and formation of butene gas.
-
Cause: A competing E2 elimination reaction is occurring, where the ethoxide base abstracts a proton from the alkyl halide.[2]
-
Solution:
Problem 3: The final product is a mixture of diethyl and dimethyl esters.
-
Cause: This is due to transesterification, which occurs when the alkoxide base does not match the alkyl groups of the ester (e.g., using sodium methoxide with diethyl malonate).[2][3]
-
Solution:
Hydrolysis and Decarboxylation Step Issues
Problem 4: Incomplete hydrolysis (saponification) of the diethyl butylmalonate.
-
Cause: Insufficient base, reaction time, or temperature. The steric hindrance of the substituted malonate can make hydrolysis more difficult than for simple esters.
-
Solution:
-
Use Excess Base: Employ a significant excess of a strong base like NaOH or KOH.
-
Increase Temperature: Refluxing the reaction mixture is typically necessary to drive the hydrolysis to completion.[5]
-
Sufficient Reaction Time: Monitor the reaction by TLC to ensure the disappearance of the starting ester.
-
Problem 5: Isolation of a dicarboxylic acid (butylmalonic acid) instead of the expected monocarboxylic acid.
-
Cause: Incomplete decarboxylation after the hydrolysis step. β-keto acids and substituted malonic acids are prone to decarboxylation upon heating, but the reaction may not have gone to completion.[6]
-
Solution:
Problem 6: Low overall yield after workup.
-
Cause: Several factors can contribute to low yield, including impure reagents or the presence of water in the alkylation step.
-
Solution:
-
Ensure Anhydrous Conditions for Alkylation: The presence of water will consume the base and can hydrolyze the ester. Using absolute ethanol is critical.[2]
-
Purity of Reagents: Use purified (e.g., distilled) diethyl malonate and alkyl halide to remove impurities that could interfere with the reaction.[2]
-
Data Presentation
Table 1: Common Side Products in the Synthesis of Hexanoic Acid via Malonic Ester Synthesis
| Reaction Step | Desired Product | Common Side Product(s) | Reason for Formation | Mitigation Strategy |
| Alkylation | Diethyl butylmalonate | Diethyl dibutylmalonate | The mono-alkylated product is still acidic and can be alkylated again.[2][3] | Use a 1:1 ratio of reactants or a slight excess of diethyl malonate.[2][4] |
| Butene | E2 elimination of the alkyl halide, especially with secondary halides or high temperatures.[2] | Use a primary alkyl halide and moderate reaction temperature.[2] | ||
| Ethyl methyl malonate | Transesterification if the alkoxide base does not match the ester.[2][3] | Use sodium ethoxide with diethyl malonate.[2][3] | ||
| Hydrolysis & Decarboxylation | Hexanoic Acid | Butylmalonic acid | Incomplete decarboxylation.[6] | Ensure sufficient heating after acidification.[7][8] |
| Diethyl butylmalonate | Incomplete hydrolysis. | Use excess base and ensure sufficient reaction time and temperature.[5] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Butylmalonate (Alkylation)
This protocol is adapted from established procedures for malonic ester synthesis.[9]
-
Preparation of Sodium Ethoxide: In a three-necked, round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.
-
Enolate Formation: Once all the sodium has reacted, cool the sodium ethoxide solution. Slowly add diethyl malonate to the solution with stirring.
-
Alkylation: Add 1-bromobutane dropwise to the solution while maintaining a controlled temperature. After the addition is complete, heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl butylmalonate. The product can be purified by distillation.
Protocol 2: Synthesis of Hexanoic Acid (Hydrolysis and Decarboxylation)
This protocol outlines the saponification of the substituted ester followed by decarboxylation.[10]
-
Saponification (Hydrolysis): Add the crude diethyl butylmalonate to a solution of sodium hydroxide in a mixture of ethanol and water. Heat the mixture to reflux until the hydrolysis is complete (as monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by adding concentrated HCl until the pH is strongly acidic.
-
Decarboxylation: Heat the acidified mixture to reflux for several hours to effect decarboxylation.
-
Extraction and Purification: Cool the mixture and extract the hexanoic acid with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude product, which can be further purified by distillation.
Mandatory Visualizations
Caption: Workflow of the malonic ester synthesis for hexanoic acid.
Caption: Potential side reactions during the alkylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. askthenerd.com [askthenerd.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Butyronitrile Diethyl Malonate
Welcome to the Technical Support Center for the synthesis of butyronitrile diethyl malonate, chemically known as diethyl 2-(3-cyanopropyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis and scale-up of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the alkylation of diethyl malonate with a 4-halobutyronitrile (e.g., 4-bromobutyronitrile or 4-chlorobutyronitrile).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to moisture. 2. Poor Quality Reagents: Diethyl malonate or the alkylating agent may be impure. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Hydrolysis of Ester or Nitrile: Presence of water during the reaction or workup.[1] | 1. Use freshly prepared sodium ethoxide or a new bottle of a commercial base. Ensure all reagents and solvents are anhydrous.[1] 2. Purify starting materials if their purity is questionable. For example, diethyl malonate can be distilled. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature. Gentle heating or longer reaction times may be necessary.[1] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize contact with aqueous acidic or basic solutions during workup.[1] |
| Formation of Significant Dialkylated Product | 1. Incorrect Stoichiometry: The molar ratio of diethyl malonate to the alkylating agent is not optimal. 2. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can favor dialkylation.[1] | 1. Use a slight excess of diethyl malonate relative to the alkylating agent to favor mono-alkylation. A 1:1 molar ratio of diethyl malonate to the alkylating agent is a good starting point.[1] 2. Add the 4-halobutyronitrile dropwise to the reaction mixture over a prolonged period.[1] |
| Presence of Alkene Byproduct (from Elimination) | 1. Competing E2 Elimination: The basic conditions can promote the elimination of HX from the 4-halobutyronitrile, especially at higher temperatures. | 1. Use a primary alkyl halide (e.g., 4-bromobutyronitrile) as they are less prone to elimination reactions.[1] 2. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
| Product is an Oil and Difficult to Purify | 1. Presence of Impurities: The primary impurity is often the unreacted diethyl malonate or the dialkylated product. The mono-alkylated product itself may be an oil at room temperature.[2] | 1. Proceed with purification. Vacuum distillation is a viable method for separating the desired product from starting materials and high-boiling impurities.[2] 2. Column chromatography can also be effective for separating the mono- and di-alkylated products.[1] |
| Reaction is Violently Exothermic | 1. Rapid Addition of Reagents: The reaction can be highly exothermic, particularly on a larger scale.[2] | 1. Add the alkylating agent dropwise to the reaction mixture.[2] 2. Use an efficient cooling bath (e.g., an ice-water bath) to maintain the internal reaction temperature within a controlled range.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the alkylation of diethyl malonate with a suitable 4-halobutyronitrile (e.g., 4-bromobutyronitrile or 4-chlorobutyronitrile) in the presence of a base, typically sodium ethoxide in ethanol. This is a standard procedure in malonic ester synthesis.[3]
Q2: How can I favor the formation of the mono-alkylated product over the di-alkylated product?
A2: To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of diethyl malonate and adding the alkylating agent slowly to the reaction mixture can help minimize dialkylation.[1]
Q3: What are the key scale-up challenges for this synthesis?
A3: Key scale-up challenges include:
-
Heat Management: The reaction can be exothermic, and efficient heat dissipation is critical in larger reactors to avoid side reactions and ensure safety.[2]
-
Reagent Addition: Controlled, slow addition of the alkylating agent becomes more challenging on a larger scale and may require specialized dosing equipment.
-
Mixing: Ensuring homogenous mixing in a large reactor is essential for consistent reaction progress and to avoid localized "hot spots."
-
Purification: Purification by vacuum distillation or column chromatography can be more complex and resource-intensive at a larger scale.[2]
Q4: Can the nitrile group react under the basic conditions of the malonic ester synthesis?
A4: While nitriles can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions with prolonged heating, the typical conditions for malonic ester synthesis (e.g., sodium ethoxide in ethanol with moderate heating) are generally not severe enough to cause significant nitrile hydrolysis. However, it is a potential side reaction to be aware of, especially during a prolonged or high-temperature reaction.
Q5: What is a suitable solvent for this reaction?
A5: Anhydrous ethanol is a common solvent, especially when using sodium ethoxide as the base. Using an alcohol that matches the ester group of the malonate (in this case, ethanol for diethyl malonate) prevents transesterification. Other aprotic solvents like DMF or THF can also be used, particularly with stronger bases like sodium hydride.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-(3-cyanopropyl)malonate
This protocol is a representative procedure for the mono-alkylation of diethyl malonate with a 4-halobutyronitrile.
Materials:
-
Diethyl malonate (1.0 equivalent)
-
4-Bromobutyronitrile (1.0 equivalent)
-
Sodium metal (1.0 equivalent)
-
Anhydrous ethanol
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal in small pieces to anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Stir until all the sodium has reacted.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add diethyl malonate dropwise to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C and add 4-bromobutyronitrile dropwise. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[1] The reaction may be exothermic, so careful temperature control is necessary.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add a saturated aqueous solution of ammonium chloride to the residue to quench the reaction. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain diethyl 2-(3-cyanopropyl)malonate.[1]
Data Presentation
Table 1: Typical Reaction Parameters for Diethyl Malonate Alkylation
| Parameter | Value/Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Effective for deprotonating diethyl malonate; using ethoxide prevents transesterification.[3] |
| Solvent | Anhydrous Ethanol | Common solvent for reactions with sodium ethoxide. |
| Temperature | 0 °C to Reflux | Initial addition at low temperature to control exotherm, followed by heating to drive the reaction to completion.[1] |
| Reactant Ratio (DEM:Alkyl Halide:Base) | ~1.1 : 1.0 : 1.0 | A slight excess of diethyl malonate favors mono-alkylation.[1] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Diethyl Malonate and Butyronitrile Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the base-catalyzed condensation of diethyl malonate with butyronitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the condensation of diethyl malonate and butyronitrile?
The reaction proceeds via a base-catalyzed condensation, analogous to the Thorpe-Ziegler reaction. The base abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in butyronitrile. The resulting intermediate, upon protonation during workup, yields the desired β-ketonitrile, ethyl 2-cyano-3-oxohexanoate.
Q2: Which bases are suitable for this reaction?
Strong bases are required to efficiently deprotonate diethyl malonate (pKa ≈ 13-14). Commonly used bases include:
-
Sodium Ethoxide (NaOEt): A standard and cost-effective choice. It is crucial to use sodium ethoxide in ethanol to prevent transesterification.[1][2]
-
Potassium tert-Butoxide (KOt-Bu): A stronger, non-nucleophilic base that can offer higher yields and is effective in aprotic solvents like THF.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that drives the reaction to completion by irreversibly forming the enolate and hydrogen gas. It is often used in aprotic solvents like THF or DMF.
Q3: What are the potential side reactions?
Several side reactions can occur, impacting the yield and purity of the final product:
-
Hydrolysis: Presence of water can hydrolyze the diethyl malonate and the final product. It is critical to maintain anhydrous reaction conditions.[1]
-
Transesterification: If an alkoxide base is used with an alcohol solvent that does not match the ester's alkyl group (e.g., sodium methoxide with diethyl malonate in methanol), scrambling of the ester groups can occur.[3]
-
Self-condensation of Butyronitrile: Under strongly basic conditions, butyronitrile can undergo self-condensation.
-
Dialkylation: The product, ethyl 2-cyano-3-oxohexanoate, still possesses an acidic proton and can potentially react with another molecule of butyronitrile, though this is less common than with alkyl halides.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Ineffective Deprotonation | - Verify Base Strength: Ensure the selected base is strong enough to deprotonate diethyl malonate. Potassium tert-butoxide or sodium hydride are stronger alternatives to sodium ethoxide. - Check Base Quality: Use fresh, high-purity base. Alkoxide bases are particularly sensitive to moisture.[1] |
| Presence of Water | - Use Anhydrous Reagents and Solvents: Dry all solvents and reagents thoroughly before use. Distill solvents over an appropriate drying agent. - Perform Reaction Under Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. |
| Impure Starting Materials | - Purify Reagents: Distill diethyl malonate and butyronitrile before use to remove any impurities. |
| Incorrect Reaction Temperature | - Optimize Temperature: The optimal temperature depends on the base and solvent used. For sodium ethoxide in ethanol, reflux is typically required. For sodium hydride or potassium tert-butoxide in THF, the reaction may proceed at room temperature or with gentle heating. |
| Insufficient Reaction Time | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. |
Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Transesterification | - Match Base to Ester/Solvent System: When using an alkoxide base, ensure the alkyl group of the base and the alcohol solvent matches that of the ester (e.g., sodium ethoxide with diethyl malonate in ethanol).[3] |
| Hydrolysis of Ester | - Ensure Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction. |
| Self-Condensation of Nitrile | - Slow Addition of Base: Add the base slowly to the mixture of diethyl malonate and butyronitrile to maintain a low concentration of free base. - Control Temperature: Avoid excessively high temperatures which can promote side reactions. |
Data Presentation
The following table summarizes the typical reaction conditions and yields for the condensation of diethyl malonate and butyronitrile with various bases. Note: Direct comparative data for this specific reaction is limited; therefore, the presented data is a compilation from analogous reactions and established principles of organic synthesis.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux (~78) | 2 - 6 | 60 - 75 | Standard conditions; crucial to use ethanol as the solvent. |
| Potassium tert-Butoxide (KOt-Bu) | THF / DMF | 25 - 60 | 1 - 4 | 70 - 85 | Stronger base, may lead to higher yields and shorter reaction times. |
| Sodium Hydride (NaH) | THF / DMF | 25 - 66 | 2 - 8 | 75 - 90 | Powerful, irreversible deprotonation; requires careful handling. |
Experimental Protocols
Method 1: Condensation using Sodium Ethoxide (Conventional Heating)
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2.3 g (100 mmol) of sodium metal to 50 mL of absolute ethanol. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise at room temperature.
-
Addition of Butyronitrile: After the addition of diethyl malonate is complete, add 6.9 g (100 mmol) of butyronitrile dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into 100 mL of ice-cold 1M HCl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Method 2: Condensation using Potassium tert-Butoxide (Microwave Irradiation)
-
Reaction Setup: In a 10 mL microwave vial, dissolve 1.60 g (10 mmol) of diethyl malonate and 0.69 g (10 mmol) of butyronitrile in 5 mL of anhydrous THF.
-
Addition of Base: Add 1.35 g (12 mmol) of potassium tert-butoxide to the solution.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100°C for 15-30 minutes.
-
Work-up: After cooling, quench the reaction with a dilute solution of hydrochloric acid.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water. Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Dry the combined organic phase over sodium sulfate, filter, and concentrate. Purify the product by flash chromatography.
Visualizations
Caption: Reaction mechanism of diethyl malonate and butyronitrile.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Managing Exothermic Reactions with Butyronitrile and Diethyl Malonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic reaction between butyronitrile and diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: Is the reaction between butyronitrile and diethyl malonate expected to be exothermic?
A1: Yes, base-catalyzed condensation reactions involving nitriles and active methylene compounds like diethyl malonate are typically exothermic. The formation of new carbon-carbon bonds releases energy, which can lead to a significant increase in the reaction temperature if not properly controlled. Without adequate heat management, there is a risk of a thermal runaway, where the reaction rate increases uncontrollably.
Q2: What are the primary hazards associated with this reaction?
A2: The main hazards are thermal runaway and the potential for side reactions. A rapid, uncontrolled increase in temperature can lead to boiling of the solvent, a dangerous increase in pressure within the reaction vessel, and potentially the release of flammable or toxic materials.
Q3: What type of reaction occurs between butyronitrile and diethyl malonate?
A3: This reaction is a base-catalyzed condensation, analogous to the Thorpe-Ziegler reaction. A strong base is used to deprotonate the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the butyronitrile.
Q4: What are the critical parameters to monitor during the experiment?
A4: Continuous and careful monitoring of the internal reaction temperature is the most critical parameter. Other important parameters to control include the rate of reagent addition, the efficiency of stirring, and the performance of the cooling system.
Troubleshooting Guides
Below are common issues encountered during the reaction of butyronitrile with diethyl malonate, along with their potential causes and recommended solutions.
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Rise (Exotherm) | 1. Reagent addition is too fast.2. Inadequate cooling.3. Insufficient stirring leading to localized hot spots. | 1. Immediately stop the addition of the base or butyronitrile.2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).3. Ensure vigorous and efficient stirring.4. If the temperature continues to rise, be prepared to execute an emergency quenching procedure. |
| Low or No Product Yield | 1. The base is not strong enough to deprotonate diethyl malonate effectively.2. The reaction temperature is too low, leading to a slow or stalled reaction.3. Impure reagents or solvents.4. Product loss during workup and purification.[1] | 1. Consider using a stronger base, such as sodium ethoxide or sodium hydride.2. Gradually and carefully increase the reaction temperature while monitoring for any exotherm.3. Ensure all reagents and solvents are pure and anhydrous.4. Optimize the extraction and purification steps to minimize product loss.[1] |
| Formation of Side Products | 1. Self-condensation of butyronitrile.2. Dialkylation of diethyl malonate if an alkyl halide is present.3. Hydrolysis of the ester or nitrile groups if water is present. | 1. Maintain a controlled, low temperature to favor the desired cross-condensation.2. Ensure the reaction is carried out under anhydrous conditions.3. Use appropriate stoichiometry to minimize self-condensation. |
Experimental Protocols
General Protocol for the Base-Catalyzed Condensation of Butyronitrile with Diethyl Malonate
Materials:
-
Butyronitrile
-
Diethyl malonate
-
Anhydrous solvent (e.g., ethanol, THF, or toluene)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Inert gas supply (e.g., nitrogen or argon)
-
Quenching agent (e.g., acetic acid or ammonium chloride solution)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical or magnetic stirrer
-
Thermometer or temperature probe
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Inert gas manifold
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure the flask is equipped with a stirrer, thermometer, dropping funnel, and a condenser connected to the inert gas line.
-
Initial Charge: To the reaction flask, add diethyl malonate and the anhydrous solvent.
-
Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C) using the cooling bath.
-
Base Addition: If using a solid base like sodium hydride, add it portion-wise to the stirred solution. If using a solution like sodium ethoxide, add it slowly via the dropping funnel. Monitor the temperature closely during this step as the deprotonation is exothermic.
-
Butyronitrile Addition: Once the base addition is complete and the temperature is stable, add the butyronitrile dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain a stable internal temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add the quenching agent to neutralize the excess base. This step can also be exothermic.[2]
-
Workup and Purification: Proceed with standard aqueous workup and purification procedures (e.g., extraction, distillation, or chromatography).
Data Presentation
Due to the lack of specific quantitative data in the literature for this reaction, the following table is provided as a template for researchers to log their own experimental data. This will aid in monitoring and controlling the reaction exotherm.
| Parameter | Value / Observation |
| Reactants and Stoichiometry | |
| Diethyl Malonate (moles) | |
| Butyronitrile (moles) | |
| Base (type and moles) | |
| Solvent (type and volume) | |
| Reaction Conditions | |
| Initial Temperature (°C) | |
| Temperature during Base Addition (°C) | |
| Temperature during Butyronitrile Addition (°C) | |
| Reaction Time (hours) | |
| Exotherm Monitoring | |
| Maximum Temperature Reached (°C) | |
| Duration of Exotherm | |
| Results | |
| Product Yield (%) | |
| Purity | |
| Notes |
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the condensation of butyronitrile and diethyl malonate.
Experimental Workflow for Exotherm Management
Caption: Experimental workflow for managing the exothermic reaction.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the reaction.
References
Validation & Comparative
A Comparative Guide to Diethyl Malonate and its Cyano-Functionalized Analogs in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is paramount to the success of a synthetic route. Diethyl malonate is a cornerstone reagent, widely employed in the malonic ester synthesis to create a diverse array of carboxylic acids and other valuable compounds. This guide provides a comparative analysis of the synthetic performance of the classic diethyl malonate against its nitrile-functionalized counterparts, specifically focusing on how the introduction of a cyano group influences reactivity and synthetic outcomes.
While a direct, commercially available reagent named "butyronitrile diethyl malonate" is not standard, we will explore the synthesis and reactivity of a representative cyano-functionalized analog, diethyl (2-cyanoethyl)malonate, to provide a meaningful comparison. This will illuminate the electronic effects of an electron-withdrawing nitrile group on the reactivity of the malonic ester scaffold.
Core Reactivity and Properties
Diethyl malonate's utility stems from the acidity of the methylene protons located between the two ester groups (pKa ≈ 13). This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate is a soft nucleophile that readily participates in SN2 reactions with alkyl halides, a key step in the malonic ester synthesis.[1][2]
The introduction of a cyanoalkyl group, as in diethyl (2-cyanoethyl)malonate, is expected to influence the acidity of the remaining α-hydrogen. The electron-withdrawing nature of the nitrile group would likely lead to a slight increase in the acidity of this proton, potentially affecting the conditions required for deprotonation and subsequent reactions.
Performance in Synthesis: A Comparative Overview
The primary application for both diethyl malonate and its derivatives is the malonic ester synthesis, which typically involves alkylation followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2][3]
Table 1: Comparison of Diethyl Malonate and Diethyl (2-cyanoethyl)malonate in Alkylation Reactions
| Feature | Diethyl Malonate | Diethyl (2-cyanoethyl)malonate |
| Starting Material | Commercially available | Synthesized from diethyl malonate and acrylonitrile |
| Typical Base | Sodium ethoxide in ethanol | Sodium ethoxide in ethanol |
| Reactivity of α-H | pKa ≈ 13 | Expected to be slightly more acidic |
| Alkylation Product | Mono- or di-alkylated diethyl malonate | Mono- or di-alkylated cyanoethylmalonate |
| Potential Side Reactions | Dialkylation can be a significant side product if stoichiometry is not controlled.[2][4] | Potential for polymerization of acrylonitrile if conditions are not optimized during its synthesis. |
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate is then added dropwise to the cooled solution, resulting in the formation of the sodium salt of diethyl malonate.[4]
-
Alkylation: The alkyl halide (1 equivalent) is added dropwise to the solution of the enolate. The reaction mixture is then heated to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude mono-alkylated product, which can be further purified by distillation.
Protocol 2: Synthesis of Diethyl (2-cyanoethyl)malonate
-
Michael Addition: To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., sodium ethoxide) is added.
-
Acrylonitrile Addition: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature to manage the exothermic reaction. The mixture is stirred until the reaction is complete.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by vacuum distillation, to yield diethyl (2-cyanoethyl)malonate.
Logical Workflow of Malonic Ester Synthesis
The following diagram illustrates the general workflow of the malonic ester synthesis, applicable to both diethyl malonate and its derivatives.
Reaction Pathways: Diethyl Malonate vs. a Cyano-Substituted Analog
The following diagrams illustrate the initial alkylation step for both diethyl malonate and a hypothetical cyano-substituted malonate, highlighting the structural differences.
Conclusion
Diethyl malonate remains a robust and reliable reagent for the synthesis of a wide range of substituted carboxylic acids. Its predictable reactivity and the extensive body of literature supporting its use make it a first-choice reagent for many applications.
The introduction of a cyano group, as in diethyl (2-cyanoethyl)malonate, offers a handle for further synthetic transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various other reactions, thereby expanding the synthetic utility of the malonic ester framework. While the electronic effect of the cyano group on the initial alkylation is likely to be subtle, the downstream synthetic possibilities are significantly enhanced. The choice between diethyl malonate and a cyano-functionalized analog will ultimately depend on the specific synthetic target and the desired functionalities in the final molecule.
References
A Comparative Analysis of Substituted Dietal Malonates for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and reactivity of key substituted diethyl malonate derivatives, offering a comparative perspective for their application in organic synthesis and pharmaceutical development.
Substituted diethyl malonates are cornerstone reagents in the field of organic chemistry, serving as versatile three-carbon synthons for the construction of a wide array of molecular architectures. Their utility is most prominently featured in the malonic ester synthesis, which allows for the straightforward preparation of substituted carboxylic acids. Furthermore, these compounds are critical precursors in the synthesis of various pharmaceuticals, most notably barbiturates, as well as other heterocyclic compounds and complex natural products.
This guide provides a comparative analysis of several key substituted diethyl malonates, focusing on their physicochemical properties, synthetic protocols, and performance in common chemical transformations. The information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal malonate derivative for their specific synthetic needs.
Physicochemical Properties: A Comparative Overview
The choice of a substituted diethyl malonate is often guided by its physical and chemical properties, which can influence reaction conditions, purification strategies, and overall synthetic efficiency. The following table summarizes key physicochemical data for a selection of commonly used substituted diethyl malonates.
| Compound Name | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Diethyl Malonate | -H | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 1.413 |
| Diethyl Methylmalonate | -CH₃ | C₈H₁₄O₄ | 174.19 | 198-199 | 1.022 | 1.413 |
| Diethyl Ethylmalonate | -CH₂CH₃ | C₉H₁₆O₄ | 188.22 | 206-208 | 1.004 | 1.416 |
| Diethyl n-Propylmalonate | -CH₂CH₂CH₃ | C₁₀H₁₈O₄ | 202.25 | 221-222 | 0.987 | 1.418 |
| Diethyl Isopropylmalonate | -CH(CH₃)₂ | C₁₀H₁₈O₄ | 202.25 | 62 (at 0.35 mmHg) | 0.981 | ~1.418 |
| Diethyl Allylmalonate | -CH₂CH=CH₂ | C₁₀H₁₆O₄ | 200.23 | 222-223 | 1.015[1] | 1.431[1] |
| Diethyl Benzylmalonate | -CH₂C₆H₅ | C₁₄H₁₈O₄ | 250.29 | 165-167 (at 10 mmHg) | 1.08 | 1.486 |
| Diethyl Phenylmalonate | -C₆H₅ | C₁₃H₁₆O₄ | 236.26 | 170–172 (at 14 mmHg) | 1.096[2] | 1.491[2] |
| Diethyl Chloromalonate | -Cl | C₇H₁₁ClO₄ | 194.61 | 279 (approx.) | 1.204[3] | 1.432[3] |
Synthesis of Substituted Diethyl Malonates: Experimental Protocols
The most common and versatile method for the synthesis of substituted diethyl malonates is the alkylation of diethyl malonate, often referred to as the malonic ester synthesis. This involves the deprotonation of the acidic α-hydrogen of diethyl malonate with a suitable base, followed by nucleophilic substitution with an alkyl or aryl halide.
Caption: General workflow for the synthesis of substituted diethyl malonates.
Below are detailed experimental protocols for the synthesis of several key substituted diethyl malonates.
Experimental Protocol: Synthesis of Diethyl Methylmalonate
Reaction: Alkylation of diethyl malonate with methyl iodide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Methyl iodide
-
Diethyl ether
-
Calcium chloride (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 23 g (1.0 g-atom) of sodium in 250 mL of absolute ethanol.
-
Once the sodium has completely dissolved, add 160 g (1.0 mole) of diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
Cool the mixture and then add 142 g (1.0 mole) of methyl iodide dropwise over a period of 30 minutes.
-
Heat the reaction mixture to reflux for 2 hours.
-
Distill off the excess ethanol.
-
To the residue, add 200 mL of water and extract the product with diethyl ether (3 x 100 mL).
-
Combine the ether extracts and wash with dilute hydrochloric acid and then with water.
-
Dry the ether layer over anhydrous calcium chloride.
-
Remove the ether by distillation, and then distill the residue under reduced pressure to obtain diethyl methylmalonate.
Expected Yield: ~80-85%
Experimental Protocol: Synthesis of Diethyl Ethylmalonate
Reaction: Alkylation of diethyl malonate with ethyl iodide.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Ethyl iodide
-
Diethyl ether
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving 2.3 g of sodium in 25 g of absolute ethanol in a flask fitted with a reflux condenser.
-
Gradually add 16 g of cooled diethyl malonate to the sodium ethoxide solution.
-
Add 20 g of ethyl iodide in small portions with shaking.
-
Heat the reaction mixture until it no longer shows an alkaline reaction (approximately 1-2 hours).[4]
-
Remove the alcohol by evaporation, treat the residue with water, and extract the product with ether.[4]
-
Evaporate the ether and distill the residue, collecting the fraction boiling at 206-208°C.[4]
Expected Yield: Approximately 15 g.[4]
Experimental Protocol: Synthesis of Diethyl Benzylmalonate
Reaction: Alkylation of diethyl malonate with benzyl chloride.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Benzyl chloride
-
Diethyl ether
-
Water
Procedure:
-
Prepare sodium ethoxide by dissolving 23 g of sodium in 500 mL of absolute ethanol in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Add 160 g of diethyl malonate, followed by the dropwise addition of 126.5 g of benzyl chloride.
-
Reflux the mixture for 2 hours.
-
Distill off the ethanol.
-
Add 500 mL of water to the residue and extract with ether.
-
Wash the ether layer with water, dry over anhydrous sodium sulfate, and remove the ether.
-
Distill the residue under reduced pressure to yield diethyl benzylmalonate.
Expected Yield: ~80-85%
Experimental Protocol: Synthesis of Diethyl Isopropylmalonate
Reaction: Alkylation of diethyl malonate with 2-bromopropane.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
2-bromopropane
-
Diethyl ether
-
2N Sodium hydroxide solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Add 80.0 g of diethyl malonate in 50 mL of ethyl alcohol to a solution of sodium ethoxide (prepared from 13.0 g of sodium and 400 mL of absolute alcohol) over 15 minutes while gently refluxing.[5]
-
After stirring under reflux for 1 hour, add a solution of 74.5 g of 2-bromopropane in 50 mL of alcohol over 1 hour.[5]
-
Stir the mixture under reflux overnight.[5]
-
Cool the reaction mixture in ice, filter to remove inorganic material, and concentrate the filtrate.[5]
-
Add water to the concentrate and extract with ether.[5]
-
Wash the ethereal extracts with 2N sodium hydroxide solution and dry over magnesium sulfate.[5]
-
Remove the solvent and purify by distillation to obtain diethyl isopropylmalonate (b.p. 62°-65° C/0.7 mm Hg).[5]
Expected Yield: High yield is expected.
Experimental Protocol: Synthesis of Diethyl Phenylmalonate
Reaction: Claisen condensation of ethyl phenylacetate and diethyl oxalate followed by decarbonylation.[2]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl phenylacetate
-
Diethyl oxalate
-
Diethyl ether
-
Sulfuric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask, dissolve 23 g of sodium in 500 cc of absolute ethyl alcohol.[6]
-
Cool the solution to 60°C and add 146 g of ethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.[6]
-
Allow the sodium derivative to crystallize, then cool to room temperature and stir with 800 cc of dry ether.[6]
-
Collect the solid by suction and wash with dry ether.[6]
-
Liberate the phenyloxaloacetic ester from the sodium salt with dilute sulfuric acid.[6]
-
Separate the oil and extract the aqueous layer with ether.[6]
-
Dry the combined ethereal solution over anhydrous sodium sulfate and distill off the ether.[6]
-
Heat the residual oil under a pressure of about 15 mm in a Wood's metal bath, gradually bringing the temperature to 175°C until the evolution of carbon monoxide is complete.[6]
-
Distill the resulting ethyl phenylmalonate at reduced pressure, collecting the fraction boiling at 158–162°/10 mm.[6]
Expected Yield: 80–85%[6]
Performance in Subsequent Reactions: A Comparative Analysis
The utility of substituted diethyl malonates is defined by their performance in subsequent chemical transformations. The nature of the substituent at the α-position can significantly influence reaction rates, yields, and the scope of achievable products.
Synthesis of Barbiturates
The condensation of a 5,5-disubstituted diethyl malonate with urea is a classic method for the synthesis of barbiturates. The yield of this reaction is dependent on the nature of the substituents on the malonate.
| Substituted Diethyl Malonate | Product | Yield (%) |
| Diethyl Malonate | Barbituric Acid | 72-78 |
| Diethyl Ethylphenylmalonate | Phenobarbital | 17.45 (in one cited synthesis)[7] |
| Diethyl Allylmalonate | 5-Allylbarbituric Acid | 80-94[8] |
It is important to note that reaction conditions can significantly impact yields. For instance, some reports indicate that yields of barbiturates can be over 90% with optimized procedures.[9]
Knoevenagel Condensation
The Knoevenagel condensation is another important reaction involving active methylene compounds like diethyl malonates. This reaction with aldehydes or ketones, typically catalyzed by a weak base, yields α,β-unsaturated compounds. The reactivity of the substituted diethyl malonate in this condensation is influenced by the steric and electronic nature of the substituent.
While comprehensive comparative data is scarce, studies have shown that both aliphatic and aromatic aldehydes react efficiently with diethyl malonate in the presence of a suitable catalyst, with yields often in the range of 85-90%.[10] The presence of a bulky substituent on the diethyl malonate may decrease the reaction rate due to steric hindrance.
Application in Drug Development: The Case of Phenobarbital
Substituted diethyl malonates are crucial intermediates in the synthesis of numerous drugs. Phenobarbital, a long-acting barbiturate used to treat seizures, is synthesized from diethyl ethylphenylmalonate.[11] Its mechanism of action involves the modulation of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1][12]
Caption: Mechanism of action of Phenobarbital at the GABA-A receptor.
Phenobarbital binds to an allosteric site on the GABAA receptor, enhancing the effect of GABA by prolonging the opening of the associated chloride ion channel.[12] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This reduction in neuronal excitability is the basis for its anticonvulsant effects.
Conclusion
Substituted diethyl malonates are indispensable tools in modern organic synthesis and drug discovery. Their utility stems from the ease of their preparation via the robust malonic ester synthesis and the diverse reactivity they exhibit in subsequent transformations. This guide has provided a comparative overview of the physicochemical properties, synthetic protocols, and reactivity of key substituted diethyl malonates. By understanding the nuances of each derivative, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately accelerating the development of new therapeutics and other valuable chemical entities.
References
- 1. Diethyl allylmalonate | 2049-80-1 [chemicalbook.com]
- 2. Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl chloromalonate | 14064-10-9 [chemicalbook.com]
- 4. Diethyl (1-methylbutyl)allylmalonate | C15H26O4 | CID 95451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl chloromalonate 14064-10-9 - 杭州渚渊医药科技有限公司 [hzzypharm.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. diethyl allyl malonate, 2049-80-1 [thegoodscentscompany.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Spectroscopic Analysis of Butyronitrile and Diethyl Malonate for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the quality control of chemical reagents and pharmaceutical intermediates. This guide provides an objective comparison of three widely used spectroscopic techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the purity analysis of two common organic synthesis building blocks: butyronitrile and diethyl malonate. The performance of each method is evaluated based on its principle, typical quantitative performance, and suitability for identifying potential impurities.
Executive Summary: At-a-Glance Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. For a comprehensive purity profile, a combination of orthogonal techniques is often recommended.[1][2][3]
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Intrinsic quantitative measurement based on the direct proportionality between NMR signal integrals and the number of nuclei.[4] | Separation of volatile and semi-volatile compounds based on their partitioning between a stationary and a mobile phase, followed by mass-to-charge ratio detection.[5] | Measurement of the absorption of infrared radiation by a molecule's vibrational modes, providing a chemical fingerprint.[6] |
| Quantitation | Absolute (primary ratio method), can determine purity without a specific reference standard of the analyte.[1][7] | Relative (requires a reference standard for each impurity to be quantified).[1] | Primarily qualitative, but can be used for quantitative analysis with proper calibration.[8] |
| Selectivity | Excellent for structural elucidation and distinguishing between isomers. | High selectivity based on both chromatographic retention time and mass fragmentation patterns.[5] | Good for identifying functional groups, but may have limited selectivity for structurally similar compounds. |
| Sensitivity | Moderate (typically requires mg of sample).[1] | Very high (can detect trace level impurities, often in the ppm to ppb range).[1][9] | Lower sensitivity compared to GC-MS and qNMR. |
| Typical Impurities Detected | All proton-containing impurities, including residual solvents and water.[10] | Volatile and semi-volatile organic impurities, such as residual starting materials, by-products, and solvents.[5][11] | Impurities with different functional groups than the main analyte. |
| Sample Throughput | Moderate to Low.[1] | High.[1] | High. |
| Destructive Analysis | No.[12] | Yes.[1] | No. |
Potential Impurities in Butyronitrile and Diethyl Malonate
Understanding the synthesis routes of butyronitrile and diethyl malonate is crucial for anticipating potential impurities that may be present in commercial batches.
Butyronitrile: Industrially, butyronitrile is often produced via the ammoxidation of n-butanol.[13] Potential impurities stemming from this process may include:
-
Unreacted starting materials: n-butanol
-
Intermediates: Butyraldehyde, Butylamine
-
By-products: Isobutyronitrile, other nitriles
-
Residual Solvents: Dependent on the purification process.
Diethyl Malonate: A common synthesis involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by esterification with ethanol.[14] Potential impurities may include:
-
Unreacted starting materials: Chloroacetic acid, Ethanol
-
Intermediates: Cyanoacetic acid
-
By-products: Diethyl carbonate, Ethyl chloroacetate, Diethyl ether
-
Residual Solvents: Ethanol, Hexane (used in purification)
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of impurities in butyronitrile and diethyl malonate using qNMR and GC-MS. Data for FTIR is generally less available for quantitative purposes and is highly matrix-dependent.
Table 1: Typical Quantitative Performance for Butyronitrile Impurity Analysis
| Impurity | Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) |
| Isobutyronitrile | GC-FID | 0.33 µg/mL[15] | - | 1.20%-3.82%[15] |
| n-Butanol | GC-MS | ~0.5 ppm (estimated)[9] | ~1.5 ppm (estimated)[9] | < 5% |
| General Organic Impurities | qNMR | - | - | < 2%[16] |
Table 2: Typical Quantitative Performance for Diethyl Malonate Impurity Analysis
| Impurity | Technique | Concentration Range | Accuracy | Correlation Coefficient (R²) |
| Diethyl Malonate (trace) | GC-FID | 21-840 ng[17] | ± 2.4%[17] | 0.9996[17] |
| General Organic Impurities | qNMR | - | - | - |
Experimental Protocols
Detailed experimental protocols are essential for achieving reliable and reproducible results. The following are representative protocols for the purity analysis of butyronitrile and diethyl malonate.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of the analyte by comparing the integral of a specific analyte signal to that of a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte (butyronitrile or diethyl malonate) into a clean, dry NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The chosen standard should have signals that do not overlap with the analyte or impurity signals.[18]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical D1 is 30-60 seconds.
-
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte (butyronitrile or diethyl malonate) in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards for expected impurities at various concentrations.
-
-
GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-624) is typically suitable.[18][19]
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in full scan mode to identify unknown impurities by library matching (e.g., NIST library). For quantification of known impurities, selected ion monitoring (SIM) mode can be used for higher sensitivity.[9]
-
-
Data Analysis:
-
Identify the main component and impurity peaks based on their retention times and mass spectra.
-
Quantify impurities by creating a calibration curve from the analysis of the prepared standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of functional groups that differ from the main analyte, indicating the presence of certain impurities.
Methodology:
-
Sample Preparation:
-
For liquid samples like butyronitrile and diethyl malonate, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl).
-
-
Data Acquisition:
-
Instrument: An FTIR spectrometer.
-
Mode: Typically transmission or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of the pure compound.
-
Look for the appearance of characteristic absorption bands that indicate the presence of impurities. For example, a broad peak around 3300 cm⁻¹ in the spectrum of diethyl malonate could indicate the presence of residual ethanol or water.[11] The nitrile stretch in butyronitrile is expected around 2250 cm⁻¹.[6]
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for purity analysis using qNMR and GC-MS.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Workflow for impurity profiling by GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. richmondscientific.com [richmondscientific.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcvmn.org [dcvmn.org]
- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 15. [The method of determination for butyronitrile and isobutyronitrile in the air of workplace by dissolved desorption-gas chromatography] [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Malonates: Butyronitrile and Diethyl Malonate Reaction Products
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the hypothetical reaction between butyronitrile and diethyl malonate and a well-established alternative synthetic route: the alkylation of diethyl malonate. Due to a lack of documented evidence for the direct reaction of butyronitrile with diethyl malonate, this guide will characterize the expected product from this hypothetical reaction and compare its synthesis and characterization with a known, reliable method for producing a structurally similar compound.
Introduction
The synthesis of substituted malonic esters is a cornerstone in organic chemistry, providing versatile intermediates for the production of a wide range of pharmaceuticals and fine chemicals. The reaction of diethyl malonate with various electrophiles allows for the introduction of diverse functional groups. This guide explores the characterization of the product expected from the base-catalyzed reaction of butyronitrile with diethyl malonate and contrasts it with the product obtained from the conventional alkylation of diethyl malonate with a butyl halide.
Reaction Pathways
The direct reaction of butyronitrile with diethyl malonate is not a well-documented transformation in chemical literature. A plausible, yet hypothetical, pathway would involve a base-catalyzed condensation. A more conventional and reliable method to synthesize a similar molecular scaffold is the alkylation of diethyl malonate with a suitable alkyl halide.
Caption: Reaction pathways for the hypothetical condensation of butyronitrile and the established alkylation of diethyl malonate.
Comparative Data of Reaction Products
The following tables summarize the expected and experimentally determined data for the products of the two synthetic routes.
Table 1: Reactant and Product Comparison
| Feature | Hypothetical Reaction | Established Alkylation |
| Reactants | Butyronitrile, Diethyl Malonate | n-Butyl Bromide, Diethyl Malonate |
| Catalyst/Base | Strong Base (e.g., Sodium Ethoxide) | Strong Base (e.g., Sodium Ethoxide) |
| Product Name | Diethyl 2-(1-cyanopropyl)malonate | Diethyl Butylmalonate |
| CAS Number | Not available | 133-08-4 |
| Molecular Formula | C11H17NO4 | C11H20O4 |
| Molecular Weight | 227.26 g/mol | 216.27 g/mol |
Table 2: Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Diethyl 2-(1-cyanopropyl)malonate (Predicted) | Diethyl Butylmalonate (Experimental)[1][2][3] |
| ¹H NMR | Signals for ethyl groups (triplet and quartet), a multiplet for the propyl chain, and a methine proton signal. | ~0.9 ppm (t, 3H), ~1.3 ppm (m, 4H), ~1.25 ppm (t, 6H), ~1.8 ppm (m, 2H), ~3.3 ppm (t, 1H), ~4.2 ppm (q, 4H) |
| ¹³C NMR | Signals for ethyl ester carbons, propyl chain carbons, a methine carbon, and a nitrile carbon. | Signals for ethyl ester carbons (~14, ~61 ppm), butyl chain carbons (~13, ~22, ~29, ~30 ppm), a methine carbon (~51 ppm), and carbonyl carbons (~169 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1730-1750 cm⁻¹), C-O stretch, and a characteristic C≡N stretch (~2240 cm⁻¹). | Strong C=O stretch (~1730 cm⁻¹), C-O stretch, and C-H stretches. |
| Mass Spectrometry | Molecular ion peak at m/z 227 and fragmentation patterns corresponding to the loss of ethoxy and cyanopropyl groups. | Molecular ion peak at m/z 216 and characteristic fragmentation patterns including loss of the butyl group and ester functionalities.[1][4] |
Experimental Protocols
4.1. Hypothetical Synthesis of Diethyl 2-(1-cyanopropyl)malonate
A definitive experimental protocol for this reaction is not available in the literature. A speculative procedure would involve the slow addition of butyronitrile to a solution of the sodium salt of diethyl malonate (prepared by reacting diethyl malonate with a strong base like sodium ethoxide in an anhydrous solvent like ethanol or THF). The reaction mixture would likely require heating to proceed. Purification would involve an aqueous workup followed by distillation or chromatography.
4.2. Established Synthesis of Diethyl Butylmalonate via Alkylation [5][6]
This procedure is a reliable method for the synthesis of diethyl butylmalonate.
Materials:
-
Sodium (11.5 g, 0.5 mol)
-
Absolute Ethanol (250 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
n-Butyl bromide (68.5 g, 0.5 mol)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution and add diethyl malonate dropwise with stirring.
-
After the addition of diethyl malonate is complete, add n-butyl bromide dropwise to the stirred solution.
-
Once the addition of n-butyl bromide is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Expected Yield: 80-90%[6]
Comparison of Synthetic Routes
Table 3: Comparison of Synthetic Methodologies
| Feature | Hypothetical Butyronitrile Condensation | Established Malonic Ester Alkylation |
| Reliability & Yield | Unknown, likely low to moderate yield due to potential side reactions and lack of optimization. | High and reproducible yields (typically 80-90%).[6] |
| Substrate Scope | Likely limited and not well-explored. | Broad scope, applicable to a wide range of primary and some secondary alkyl halides. |
| Side Reactions | Potential for self-condensation of butyronitrile, polymerization, or other undesired reactions. | Dialkylation is a common side reaction if stoichiometry is not carefully controlled.[7] Elimination reactions can occur with secondary and tertiary halides. |
| Work-up & Purification | Likely to be complex due to potential byproducts. | Relatively straightforward work-up and purification by distillation. |
Conclusion
While the direct reaction of butyronitrile with diethyl malonate presents an intriguing possibility for the synthesis of α-cyanopropyl-substituted malonates, the lack of established protocols and characterization data makes it an unreliable synthetic route for researchers. In contrast, the alkylation of diethyl malonate with an appropriate alkyl halide, such as n-butyl bromide, is a robust and high-yielding method for producing structurally similar compounds. This established malonic ester synthesis offers a predictable outcome, straightforward purification, and a broad substrate scope, making it the recommended pathway for obtaining substituted malonates for research and development in the pharmaceutical and chemical industries. Researchers seeking to synthesize compounds with the diethyl 2-(1-cyanopropyl)malonate scaffold should consider alternative, well-documented synthetic strategies, such as the alkylation of diethyl malonate with 2-halobutyronitrile.
References
- 1. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl butylmalonate(133-08-4) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4 | CID 74046 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanoethylation Reagents: Alternatives to the Acrylonitrile/Diethyl Malonate System
For Researchers, Scientists, and Drug Development Professionals
Cyanoethylation, the addition of a 2-cyanoethyl group (-CH₂CH₂CN) to a nucleophile, is a cornerstone reaction in organic synthesis, valued for its ability to form carbon-carbon and carbon-heteroatom bonds. The archetypal example involves the Michael addition of a stabilized carbanion, such as that from diethyl malonate, to acrylonitrile.[1][2] While effective, this classic pairing is not universally optimal. Substrate limitations, selectivity issues, and the hazardous nature of acrylonitrile often necessitate the exploration of alternative reagents.[3]
This guide provides an objective comparison of alternative Michael acceptors and nucleophiles for cyanoethylation, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagents for their synthetic challenges.
Comparison of Alternative Michael Acceptors
Acrylonitrile is a highly reactive Michael acceptor due to the powerful electron-withdrawing effect of the nitrile group.[4] However, its reactivity can be a double-edged sword, sometimes leading to polymerization or multiple additions.[4] Alternative α,β-unsaturated nitriles offer modulated reactivity and can introduce different structural motifs. While direct side-by-side comparative studies are sparse, the following table summarizes the performance of various acceptors based on available literature data.
| Michael Acceptor | Structure | Typical Nucleophile(s) | Catalyst / Solvent | Yield | Notes & Considerations |
| Acrylonitrile (Standard) | CH₂=CH-CN | Diethyl malonate, Ketones, Amines, Alcohols, Thiols, Phosphines | Triton B, NaOH, KOH, NaOEt / Dioxane, t-BuOH, Solvent-free | 70-95% | Highly reactive and versatile, but toxic and prone to polymerization.[1][5] |
| Crotononitrile (But-2-enenitrile) | CH₃-CH=CH-CN | Carbon nucleophiles | Strong base | Moderate | The methyl group sterically hinders the β-carbon, reducing reactivity compared to acrylonitrile. May require stronger conditions. |
| Cinnamonitrile | C₆H₅-CH=CH-CN | Carbon nucleophiles, Thiols | Strong base | Moderate to Good | The phenyl group provides additional conjugation but also steric bulk. The resulting product incorporates a phenyl group, which can be synthetically useful. |
| Fumaronitrile | NC-CH=CH-CN | Malonates, Amines | Base (e.g., NaOH) | Good | Contains two nitrile groups, offering potential for further transformations. Can undergo mono- or di-addition depending on stoichiometry. |
| 3-Chloropropionitrile (Alternative Method) | Cl-CH₂CH₂-CN | Alcohols, Thiols, Amines | Base (e.g., NaH) | Good | Not a Michael addition. Functions as an alkylating agent via S(_N)2 reaction. Avoids issues with polymerization but is a potent lachrymator.[1] |
Comparison of Alternative Nucleophiles
Diethyl malonate is frequently used because its α-protons are readily removed by base to form a stabilized enolate.[6] However, a vast array of other protic nucleophiles can be successfully cyanoethylated.[1] The choice of nucleophile is primarily dictated by the target molecule's desired functionality.
| Nucleophile Class | Representative Reagent | Catalyst / Solvent | Yield | Notes & Considerations |
| Malonic Esters (Standard) | Diethyl malonate | Triton B / Dioxane | ~88% (dicyanoethylated) | Forms a highly stable enolate. Prone to double addition due to the two acidic protons.[5] |
| Ketones | Acetone | Quaternary Ammonium Hydroxide Resin | 19-24% (mono) | Less acidic than malonates. Can undergo mono-, di-, or tri-cyanoethylation depending on conditions.[5] |
| Nitroalkanes | 2-Nitropropane | Base (e.g. Triton B) | High | The nitro group strongly acidifies the α-proton. The resulting nitro group can be further transformed (e.g., to an amine or carbonyl). |
| Alcohols / Phenols | Methanol | K₂CO₃/Zeolite | 98% | A common reaction for creating β-alkoxypropionitriles. Various catalysts can be employed. |
| Amines (Primary/Secondary) | o-Chloroaniline | Cupric Acetate / Acetic Acid | 90-94% | Often proceeds readily, sometimes without a catalyst. Catalyst choice (acidic vs. basic) depends on amine basicity.[4] |
| Thiols | Thiophenol | Base | High | Thiols are excellent nucleophiles and readily undergo Michael addition to acrylonitrile. |
| Haloforms | Chloroform | Trimethylbenzylammonium hydroxide | Moderate | Requires a strong base to deprotonate the C-H bond. Provides access to γ-trihalobutyronitriles.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the cyanoethylation of a standard malonic ester nucleophile and an alternative ketone nucleophile.
Protocol 1: Dicyanoethylation of Diethyl Malonate with Acrylonitrile
This procedure is adapted from established literature methods for the base-catalyzed Michael addition.
Materials:
-
Diethyl malonate (81 g, 0.50 mol)
-
Acrylonitrile (55 g, 1.04 mol)
-
1,4-Dioxane (100 g)
-
Triton B (10 g of a 40% solution in methanol)
-
Concentrated Hydrochloric Acid (5 ml)
-
Ice-water (600 ml)
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 81 g of diethyl malonate in 100 g of 1,4-dioxane.
-
Add 10 g of the 40% Triton B solution to the flask. Place the flask in a water bath to manage the reaction temperature.
-
Add 55 g of acrylonitrile dropwise from the funnel over a period of 30-40 minutes. The reaction is exothermic; maintain the internal temperature between 30-40°C.
-
After the addition is complete, remove the cooling bath and continue stirring the mixture overnight at room temperature.
-
Pour the reaction mixture into a beaker containing 600 ml of an ice-water mixture to which 5 ml of concentrated HCl has been added.
-
A white precipitate of diethyl bis(2-cyanoethyl)malonate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and dry under vacuum.
-
The expected yield of the crude product is high, often approaching quantitative. The product can be further purified by recrystallization from ethanol.
Protocol 2: Monocyanoethylation of Acetone with Acrylonitrile
This procedure utilizes a solid-phase catalyst which can simplify product purification.
Materials:
-
Acetone (232 g, 4.0 mol)
-
Acrylonitrile (106 g, 2.0 mol)
-
Water (100 parts by weight)
-
Sulfuric Acid (0.4 parts by weight)
-
Anion exchange resin (quaternized polyvinyl pyridine based, hydroxide form)
Procedure:
-
Set up a reflux apparatus where the distillate is passed through a column packed with the anion exchange resin before returning to the reaction flask. Maintain the catalyst column at 20-30°C with a water jacket.
-
Charge the distillation flask with a mixture of 232 parts acetone, 106 parts acrylonitrile, 100 parts water, and 0.4 parts sulfuric acid.
-
Heat the mixture to reflux for approximately 19 hours, allowing the condensate to continuously pass through the resin catalyst.
-
After the reaction period, cool the reaction mixture.
-
Fractional distillation of the resulting mixture under reduced pressure is used to separate the unreacted starting materials and isolate the product.
-
The monocyanoethylated product, 5-oxohexanenitrile, is collected. A yield of 18-24% can be expected under these conditions.
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the chemical processes and decision-making logic involved in selecting cyanoethylation reagents.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to the Synthesis of Substituted Diethyl Malonates: Alkylation vs. Cyanoethylation
For researchers, scientists, and drug development professionals, the synthesis of substituted diethyl malonates is a fundamental process for creating a wide range of chemical intermediates. This guide provides a comparative analysis of two common synthetic strategies: the alkylation of diethyl malonate with a butyl halide to form diethyl n-butylmalonate, and the cyanoethylation of diethyl malonate via a Michael addition with acrylonitrile to produce diethyl bis(2-cyanoethyl)malonate. The term "butyronitrile diethyl malonate" is not standard; therefore, this guide addresses two plausible interpretations of the target molecule.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for modifying diethyl malonate is contingent on the desired final structure, yield, and reaction conditions. Below is a summary of quantitative data for the synthesis of diethyl n-butylmalonate and diethyl bis(2-cyanoethyl)malonate.
| Product | Synthetic Route | Reactants | Base/Catalyst | Yield (%) | Reaction Time | Reaction Temperature |
| Diethyl n-butylmalonate | Malonic Ester Synthesis | Diethyl malonate, n-Butyl bromide, Sodium, Absolute ethanol | Sodium ethoxide | 80-90%[1] | ~2 hours (alkylation)[1] | Reflux[1] |
| Diethyl n-butylmalonate | Malonic Ester Synthesis | Diethyl malonate, n-Butyl bromide, Sodium, Absolute ethanol | Sodium ethoxide | 76.42%[1][2] | 30 minutes (alkylation)[1][2] | 76°C (alkylation)[1][2] |
| Diethyl n-butylmalonate | Malonic Ester Synthesis | Diethyl malonate, n-Butyl bromide, Sodium, Absolute ethanol | Sodium ethoxide | 76.48%[1][2] | 45 minutes (alkylation)[1][2] | 80°C (alkylation)[1][2] |
| Diethyl bis(2-cyanoethyl)malonate | Michael Addition | Diethyl malonate, Acrylonitrile | Triton B | Not explicitly stated, but implied to be high | Overnight | 30-40°C[3] |
| Diethyl bis(2-cyanoethyl)malonate | Michael Addition | Diethyl malonate, Acrylonitrile | 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) | 95%[3] | 2 hours[3] | Room Temperature[3] |
Experimental Protocols
Synthesis of Diethyl n-Butylmalonate via Malonic Ester Synthesis
This protocol details the alkylation of diethyl malonate with n-butyl bromide using sodium ethoxide as a base.[1][4]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
n-Butyl bromide
-
5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer
Procedure:
-
Preparation of Sodium Ethoxide: In the 5-L round-bottomed flask, place 2.5 L of absolute ethanol. Gradually add 115 g of clean, finely cut sodium to the ethanol. The reaction is exothermic and may require cooling with a water bath.[1][4]
-
Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g of diethyl malonate through the separatory funnel.[1][4]
-
Alkylation: To the resulting clear solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic and may require intermittent cooling. After the addition is complete (approximately 2 hours), reflux the mixture for about 2 hours, or until the solution is neutral to moist litmus paper.[1]
-
Workup and Purification: Distill off the majority of the ethanol. To the residue, add approximately 2 L of water and shake thoroughly. Separate the upper layer of diethyl n-butylmalonate and purify it by distillation under reduced pressure. Collect the fraction boiling at 130–135°C/20 mm Hg. The expected yield is 860–970 g (80–90%).[1]
Synthesis of Diethyl bis(2-cyanoethyl)malonate via Michael Addition
This protocol describes the double Michael addition of diethyl malonate to acrylonitrile, catalyzed by a basic ionic liquid.[3]
Materials:
-
Diethyl malonate
-
Acrylonitrile
-
1-butyl-3-methylimidazolium hydroxide ([bmim]OH)
-
Reaction vessel
-
Diethyl ether for extraction
Procedure:
-
Reaction Setup: In a reaction vessel, mix diethyl malonate and acrylonitrile.
-
Catalysis: Add a catalytic amount of the basic ionic liquid [bmim]OH to the mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup and Purification: After the reaction is complete, the product can be separated from the ionic liquid by extraction with diethyl ether. The ionic liquid can be recovered and reused. This method has been reported to achieve a yield of 95%.[3]
Synthetic Route Diagrams
Caption: Comparative workflow of two synthetic routes starting from diethyl malonate.
References
A Researcher's Guide to Diethyl Butylmalonate: Interpreting Certificates of Analysis and a Comparative Look at Alternatives
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are critical for successful outcomes. Diethyl butylmalonate is a versatile intermediate in organic synthesis, notably in the production of pharmaceuticals like barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide offers a detailed approach to interpreting a typical Certificate of Analysis (CoA) for diethyl butylmalonate, provides a comparison with a common alternative, and includes detailed experimental protocols for verification and comparative analysis.
Interpreting the Certificate of Analysis
A Certificate of Analysis is a crucial document that provides quantitative information about a chemical's purity and physical properties. When evaluating diethyl butylmalonate from a supplier, researchers should meticulously assess the following parameters.
Table 1: Key Parameters on a Certificate of Analysis for Diethyl Butylmalonate
| Parameter | Typical Specification | Significance for Researchers |
| Appearance | Colorless to light yellow liquid | A significant deviation in color may indicate the presence of impurities or degradation products.[2] |
| Assay (Purity) | ≥99.0% (typically by GC) | This is the most critical parameter, indicating the percentage of the desired compound. Higher purity minimizes the risk of side reactions and simplifies product purification.[2] |
| Water Content | ≤0.1% (typically by Karl Fischer) | Excess water can interfere with many organic reactions, particularly those involving organometallic reagents or strong bases.[2] |
| Refractive Index (n20/D) | 1.421 - 1.423 | This physical constant is a quick and useful indicator of purity. Deviations can suggest the presence of significant impurities.[2] |
| Density (g/mL at 25°C) | ~0.983 | Similar to the refractive index, this is a physical constant that can be used for a preliminary assessment of purity.[2] |
Source: Typical data compiled from various chemical suppliers and safety data sheets.
Common impurities that may be present in diethyl butylmalonate include unreacted starting materials like diethyl malonate and butyl bromide, as well as byproducts such as diethyl dibutylmalonate.[2] The presence of residual ethanol from the synthesis process can also be a concern for moisture-sensitive reactions.[2]
Comparison with a Common Alternative: Dimethyl Butylmalonate
In many synthetic applications, other dialkyl malonates can serve as alternatives to diethyl butylmalonate. The most frequently used substitute is dimethyl butylmalonate. The choice between these two reagents can impact reaction kinetics, yield, and purification strategies.
Table 2: Comparison of Diethyl Butylmalonate and Dimethyl Butylmalonate
| Feature | Diethyl Butylmalonate | Dimethyl Butylmalonate |
| Steric Hindrance | Slightly higher due to the ethyl groups. | Slightly lower due to the methyl groups, which can be advantageous in preventing dialkylation. |
| Relative Reactivity | Generally considered to have slightly lower reactivity. | The less sterically hindered methyl ester can lead to a faster reaction rate in some cases.[2] |
| Ease of Purification | Generally straightforward. | Can be more challenging due to a higher potential for the formation of the dialkylated byproduct, which may have a boiling point closer to the desired product.[2] |
| Cost | Generally comparable. | Generally comparable, though prices can fluctuate based on the supplier and market conditions.[2] |
Experimental Protocols
To ensure the quality of the starting material and to make an informed decision when considering alternatives, in-house verification and comparative experiments are recommended.
Protocol 1: Purity and Impurity Profile Analysis of Commercial Diethyl Butylmalonate by GC-MS
This protocol outlines the steps for verifying the purity and identifying potential impurities in a commercial sample of diethyl butylmalonate using Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial diethyl butylmalonate in a suitable solvent such as ethyl acetate or dichloromethane.[2]
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system (or equivalent).[2]
-
Column: HP-5ms (or equivalent non-polar capillary column).[2]
-
Injector Temperature: 250°C.[2]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
MS Detector: Scan range of 40-400 m/z.[2]
-
-
Data Analysis:
-
Identify the peak corresponding to diethyl butylmalonate based on its retention time and mass spectrum.[2]
-
Calculate the purity based on the peak area percentage.[2]
-
Identify impurity peaks by comparing their mass spectra to a library of known compounds (e.g., NIST library). Pay close attention to masses corresponding to diethyl malonate, butyl bromide, and diethyl dibutylmalonate.[2]
-
Protocol 2: Comparative Synthesis of Butylmalonic Acid
This protocol provides a method for comparing the performance of diethyl butylmalonate and an alternative (e.g., dimethyl butylmalonate) in a typical malonic ester synthesis.[2]
Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, prepare solutions of sodium ethoxide in absolute ethanol.[2]
-
Addition of Malonic Ester: To each flask, slowly add an equimolar amount of either diethyl butylmalonate or the alternative dialkyl malonate.[2]
-
Alkylation: To each flask, add an equimolar amount of a suitable alkylating agent (e.g., butyl bromide).[2]
-
Workup: After the reaction is complete, quench the reaction and extract the crude product.
-
Hydrolysis and Decarboxylation: To each crude product, add an excess of a strong acid (e.g., 6M HCl). Heat the mixtures to reflux to hydrolyze the esters and decarboxylate to the final product, butylmalonic acid.[2]
-
Analysis:
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical and synthetic protocols described above.
References
A Comparative Guide to the Reactivity of Cyano-Substituted Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of cyano-substituted malonic esters with their non-cyano-substituted analogs, focusing on key reactions relevant to organic synthesis and drug development. The introduction of a cyano (-CN) group significantly alters the electronic properties of the malonic ester backbone, leading to notable differences in acidity and nucleophilicity, which in turn affect their performance in various synthetic transformations. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Enhanced Acidity: The Electron-Withdrawing Effect of the Cyano Group
The primary determinant of the reactivity of malonic esters is the acidity of the α-hydrogens, which allows for the formation of a stabilized enolate anion. This enolate acts as the key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions. The presence of a cyano group, a potent electron-withdrawing group, significantly increases the acidity of the α-proton compared to a non-cyano-substituted malonic ester like diethyl malonate.
| Compound | pKa (in DMSO) |
| Diethyl Malonate | ~13-14 |
| Ethyl Cyanoacetate | 13.1[1] |
| Malononitrile | 11.1 |
Note: The pKa of diethyl 2-cyanomalonate is expected to be slightly lower than that of ethyl cyanoacetate due to the presence of a second electron-withdrawing ester group.
This enhanced acidity makes cyano-substituted malonic esters more reactive nucleophiles in many contexts, as the enolate is more readily formed.
Comparative Reactivity in Key Synthetic Transformations
The differing acidity and electronic nature of cyano-substituted and non-cyano-substituted malonic esters manifest in their reactivity in several important synthetic reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a C=C bond. The reactivity of the active methylene compound is directly related to its acidity. Experimental evidence confirms the higher reactivity of cyano-substituted malonic esters in this reaction.
The established order of reactivity for active methylene compounds in the Knoevenagel condensation is: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate [1]
This trend is attributed to the strength of the electron-withdrawing groups, with the two cyano groups of malononitrile providing the greatest activation, followed by the cyano and ester groups of ethyl cyanoacetate, and finally the two ester groups of diethyl malonate[1].
Table 1: Comparative Yields in Knoevenagel Condensation with Benzaldehyde
| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| Diethyl Malonate | Piperidine/Benzoic Acid | Benzene | 11-18 h | 89-91[2] |
| Ethyl Cyanoacetate | DBU/Water | Water | Not specified | High |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The provided data illustrates typical conditions and yields for each reagent.
Alkylation Reactions
The alkylation of malonic esters via their enolates is a fundamental method for forming carbon-carbon bonds. Due to the higher acidity of cyano-substituted malonic esters, their enolates can be generated using milder bases. This can be advantageous when working with base-sensitive substrates.
Table 2: General Conditions for Mono-Alkylation
| Malonic Ester Derivative | Typical Base | Solvent |
| Diethyl Malonate | Sodium Ethoxide | Ethanol, THF, DMF |
| Diethyl 2-Cyanomalonate | Milder bases can be effective | DMSO |
Michael Addition
In the Michael addition, a soft nucleophile, such as a malonate enolate, adds to an α,β-unsaturated carbonyl compound. Similar to alkylation, the enhanced acidity of cyano-substituted malonic esters facilitates the formation of the requisite enolate under milder conditions.
Decarboxylation
Following alkylation or other modifications, one of the ester groups of the malonic ester can be hydrolyzed and the resulting carboxylic acid can be decarboxylated upon heating to yield a substituted monocarboxylic acid or its derivative. The presence of a cyano group can influence the conditions required for decarboxylation.
Experimental Protocols
Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde[2]
Materials:
-
Diethyl malonate
-
Benzaldehyde (commercial grade, containing some benzoic acid)
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and a water separator, combine diethyl malonate (0.63 mole), commercial benzaldehyde (containing 70 g, 0.66 mole of benzaldehyde), piperidine (2-7 ml, adjusted based on the benzoic acid content of the benzaldehyde), and 200 ml of benzene.
-
Reflux the mixture vigorously in an oil bath at 130–140°C until no more water is collected in the separator (11–18 hours).
-
Cool the mixture, add 100 ml of benzene, and wash successively with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure and distill the residue to obtain ethyl benzalmalonate.
Alkylation of Diethyl Malonate (Mono-alkylation)[3]
Materials:
-
Dry ethanol
-
Sodium metal
-
Diethyl malonate
-
Primary alkyl halide (e.g., ethyl bromide)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1 equivalent) to dry ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature and stir for 30-60 minutes.
-
Add the primary alkyl halide (1 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture, remove the ethanol under reduced pressure, add water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Michael Addition of Diethyl Malonate to Acrylonitrile[4]
Materials:
-
Diethyl malonate
-
Acrylonitrile
-
1,4-Dioxane
-
Triton B (40% in methanol)
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction vessel with a dropping funnel and cooling bath, dissolve diethyl malonate in 1,4-dioxane containing Triton B.
-
Add acrylonitrile dropwise over 30 minutes, maintaining the temperature between 30-40°C.
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into ice-water containing concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
Visualizing Reaction Pathways
Enolate Formation and Subsequent Reactions
The formation of the enolate is the pivotal step in the reactivity of malonic esters. The enhanced acidity of the cyano-substituted analogue leads to a more favorable equilibrium for enolate formation.
Caption: Comparative enolate formation and subsequent reactions.
Knoevenagel Condensation Workflow
The general workflow for a Knoevenagel condensation involves the reaction of the active methylene compound with a carbonyl compound, followed by workup and purification.
Caption: General workflow for Knoevenagel condensation.
Conclusion
The presence of a cyano group on a malonic ester backbone significantly enhances the acidity of the α-protons, leading to a marked increase in reactivity in base-mediated reactions such as the Knoevenagel condensation. This increased reactivity allows for the use of milder reaction conditions and can lead to higher yields and faster reaction times compared to non-cyano-substituted malonic esters. For researchers in drug development and organic synthesis, the choice between a cyano-substituted and a non-cyano-substituted malonic ester will depend on the specific requirements of the synthetic route, including the nature of the substrates, the desired reaction conditions, and the functional groups to be incorporated into the final product. The detailed protocols and comparative data presented in this guide provide a valuable resource for making this selection.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Butyronitrile Diethyl Malonate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Butyronitrile Diethyl Malonate (CAS 63972-18-9). Adherence to these guidelines is critical for minimizing risks and fostering a secure research environment.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for this compound
| Situation | Required PPE |
| Routine Laboratory Handling | - Chemical safety goggles- Nitrile gloves- Laboratory coat |
| Weighing and Transferring | - Chemical safety goggles with side shields or a face shield- Nitrile gloves- Laboratory coat- Use of a chemical fume hood is strongly recommended |
| Spill Cleanup | - Chemical splash goggles and a face shield- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Respiratory protection (e.g., air-purifying respirator with organic vapor cartridges) may be necessary depending on the spill size and ventilation. |
| Fire Emergency | - Self-contained breathing apparatus (SCBA)[1]- Full protective gear |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound will ensure minimal exposure and prevent accidental releases.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Keep the container tightly sealed when not in use.
2. Experimental Protocol:
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Before starting any procedure, ensure that an eyewash station and safety shower are readily accessible.
-
Use appropriate labware (glass or compatible plastic) and ensure it is clean and dry to prevent unwanted reactions.
-
When transferring the chemical, do so carefully to avoid splashing. Use a funnel for transfers to narrow-mouthed containers.
-
After handling, wash hands thoroughly with soap and water.
3. Decontamination:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and then with soap and water after completing work.
-
All contaminated labware should be decontaminated before being removed from the fume hood.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
Collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent dikes.
-
Follow the procedure for small spills to clean up the contained material.
-
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Collect all excess this compound and solutions containing it in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be placed in a designated hazardous waste container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
